Lupinine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
6113-09-3 |
|---|---|
Molecular Formula |
C10H20ClNO |
Molecular Weight |
205.72 g/mol |
IUPAC Name |
[(1R,9aR)-1,2,3,4,5,6,7,8,9,9a-decahydroquinolizin-5-ium-1-yl]methanol;chloride |
InChI |
InChI=1S/C10H19NO.ClH/c12-8-9-4-3-7-11-6-2-1-5-10(9)11;/h9-10,12H,1-8H2;1H/t9-,10+;/m0./s1 |
InChI Key |
ZKXVUMSVQBQBCR-BAUSSPIASA-N |
SMILES |
C1CCN2CCCC(C2C1)CO.Cl |
Isomeric SMILES |
C1CC[NH+]2CCC[C@H]([C@H]2C1)CO.[Cl-] |
Canonical SMILES |
C1CC[NH+]2CCCC(C2C1)CO.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lupinine hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Lupinine hydrochloride mechanism of action as an acetylcholinesterase inhibitor
[1]
Executive Summary
Lupinine hydrochloride ([(1R, 9aR)-octahydro-2H-quinolizin-1-yl]methanol hydrochloride) is a quinolizidine alkaloid salt that functions as a reversible, competitive inhibitor of acetylcholinesterase (AChE).[1] While its native inhibitory potency is moderate compared to clinical standards like galantamine, its mechanism is pharmacologically distinct. It relies on cationic mimicry , where the protonated bridgehead nitrogen interacts with the AChE anionic sub-site (Trp84) via cation-
This guide details the molecular mechanism, kinetic profile, and experimental validation protocols for Lupinine HCl, designed for researchers investigating quinolizidine scaffolds for neurodegenerative therapeutics.
Molecular Mechanism of Action
The inhibition of AChE by Lupinine HCl is driven by its structural homology to the endogenous substrate, acetylcholine (ACh).[2] The mechanism is bipartite, involving electrostatic recognition and steric occlusion.
Structural Homology & Cationic Mimicry
At physiological pH (7.4), the bridgehead nitrogen of the quinolizidine ring in Lupinine HCl is protonated (
Binding Kinetics & The Anionic Sub-Site
Unlike organophosphates that irreversibly phosphorylate the catalytic serine (Ser200), Lupinine HCl acts as a reversible, competitive inhibitor .
-
Target Residue: The protonated amine targets the anionic sub-site (specifically Trp84 ) located at the bottom of the AChE active site gorge.[2]
-
Interaction Type: The primary binding force is a cation-
interaction between the positive charge of the lupinine nitrogen and the electron-rich aromatic ring of Tryptophan-84. -
Steric Blockade: Upon binding, the bulky bicyclic quinolizidine ring occupies the spatial volume of the gorge, preventing the entry of acetylcholine and its subsequent hydrolysis.
Visualization of the Signaling Pathway
The following diagram illustrates the competitive inhibition pathway of Lupinine HCl against the native substrate (ACh).
Figure 1: Competitive inhibition mechanism of Lupinine HCl at the AChE anionic sub-site.
Comparative Pharmacology & Potency
While Lupinine HCl establishes a baseline for inhibition, it is often used as a scaffold (lead compound) rather than a final drug candidate due to its moderate potency compared to clinical standards.
| Compound | Type | Mechanism | Potency (IC50) | Clinical Status |
| Lupinine HCl | Quinolizidine Alkaloid | Reversible, Competitive | Moderate ( | Experimental Scaffold |
| Galantamine | Phenanthrene Alkaloid | Competitive / Allosteric | 0.5 - 5 | FDA Approved (AD) |
| Huperzine A | Lycopodium Alkaloid | Reversible, High Affinity | 20 - 200 nM | Supplement / Drug |
| Donepezil | Synthetic Piperidine | Reversible, Non-competitive | < 20 nM | FDA Approved (AD) |
*Note: Lupinine derivatives (e.g., triazole-lupinine hybrids) can achieve IC50 values as low as 7.2
Experimental Protocol: Modified Ellman’s Assay
To validate the inhibitory potential of Lupinine HCl, the Ellman’s Colorimetric Assay is the gold standard. This protocol is adapted for evaluating reversible alkaloid inhibitors.
Principle
The assay measures the rate of production of thiocholine from acetylthiocholine (ATCh). Thiocholine reacts with the chromogen DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), detectable at 412 nm.
Reagents & Preparation[2][3]
-
Buffer A: 100 mM Sodium Phosphate buffer (pH 8.0).
-
Substrate (ATCh): 15 mM Acetylthiocholine iodide in water.
-
Chromogen (DTNB): 3 mM DTNB in Buffer A (containing 10 mM NaHCO
to stabilize). -
Enzyme (AChE): 0.2 U/mL Acetylcholinesterase (from Electrophorus electricus or recombinant human) in Buffer A containing 0.1% BSA.
-
Inhibitor Stock: Lupinine HCl dissolved in DMSO (final well concentration of DMSO < 2%).
Step-by-Step Workflow
-
Blanking: Add 140
L Buffer A to control wells. -
Inhibitor Incubation:
-
Add 20
L of Enzyme solution. -
Add 20
L of Lupinine HCl (various concentrations: 1 M – 500 M). -
Critical Step: Incubate for 15 minutes at 25°C to allow the enzyme-inhibitor complex to reach equilibrium.
-
-
Reaction Initiation:
-
Add 10
L of DTNB. -
Add 10
L of ATCh substrate.
-
-
Measurement:
-
Immediately read absorbance at 412 nm in kinetic mode (every 30s for 5 minutes).
-
-
Calculation:
-
Plot Absorbance vs. Time to get the velocity (
). -
Calculate % Inhibition:
.
-
Assay Logic Visualization
Figure 2: Experimental workflow for determining IC50 of Lupinine HCl.
References
-
Wikipedia. (n.d.). Lupinine. Retrieved from [Link]
-
Nurmaganbetov, Z. S., et al. (2023).[1] Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives. Molecules, 28(7), 3357. Retrieved from [Link]
-
Wink, M. (2000). Interference of alkaloids with neuroreceptors and ion channels. In Bioactive Natural Products. Retrieved from [Link]
Technical Monograph: Lupinine Hydrochloride Stability & Storage
Executive Summary
Lupinine hydrochloride is the hydrochloride salt of lupinine, a quinolizidine alkaloid primarily isolated from Lupinus species. While the free base is characterized by a relatively low melting point and volatility, the hydrochloride salt offers improved stability and water solubility, making it the preferred form for pharmaceutical and pharmacological research. However, the presence of a primary hydroxyl group and the hygroscopic nature of the hydrochloride counterion introduce specific stability challenges—namely oxidation and moisture-induced degradation.
This guide defines the critical physicochemical parameters, degradation pathways, and validated storage protocols required to maintain the integrity of Lupinine HCl for analytical and biological applications.
Physicochemical Profile
Understanding the molecular architecture of Lupinine HCl is the prerequisite for predicting its stability behavior.
| Parameter | Specification | Technical Note |
| Chemical Name | [(1R,9aR)-octahydro-2H-quinolizin-1-yl]methanol hydrochloride | Bicyclic quinolizidine core with a hydroxymethyl side chain. |
| Molecular Formula | C₁₀H₁₉NO[1] · HCl | MW: 205.73 g/mol (Salt); 169.27 g/mol (Base). |
| Physical State | Crystalline Powder | White to off-white. Color change to yellow/orange indicates degradation. |
| Melting Point | >200°C (Decomposition) | Note: The free base melts at ~69°C. The HCl salt has a significantly higher melting point but is prone to thermal decomposition before melting. |
| Solubility | Water, Ethanol, Methanol | Highly soluble in polar protic solvents due to the ionic character of the salt. |
| Chirality | (1R, 9aR) | The specific optical rotation is a critical purity parameter. |
Structural Vulnerabilities
The molecule possesses two primary vectors for instability:
-
Primary Alcohol (C-10): Susceptible to oxidative dehydrogenation to the aldehyde (lupininal) and subsequent carboxylic acid (lupininic acid).
-
Tertiary Amine (N-5): While protonated in the HCl salt (quaternary ammonium form), the free base equilibrium can allow for N-oxidation (N-oxide formation) if pH shifts occur.
Stability Determinants & Degradation Pathways[2][3]
Hygroscopicity (Critical Factor)
Lupinine HCl is hygroscopic . The chloride counterion readily coordinates with atmospheric water vapor.
-
Mechanism: Moisture absorption creates a localized aqueous phase on the crystal surface.
-
Consequence: This "pseudo-solution" state accelerates oxidative reactions and facilitates hydrolysis of impurities, leading to caking and deliquescence.
Oxidative Degradation
The primary hydroxyl group is the most reactive site. In the presence of oxygen and light, a radical mechanism can initiate the conversion of the alcohol.
DOT Diagram: Oxidative Degradation Pathway
Figure 1: Primary degradation pathways for Lupinine HCl. The red path indicates the high-risk oxidative sequence.
Thermal Stability
-
Solid State: Stable up to 40°C for short durations (<24 hours). Long-term exposure to temperatures >25°C accelerates discoloration.
-
Solution: Heat labile. Autoclaving solutions is not recommended due to the risk of elimination reactions or isomerization.
Storage & Handling Protocols
To ensure maximum shelf-life (3+ years), the following "Cold-Dark-Dry" protocol must be strictly enforced.
Solid State Storage (Long-Term)
-
Temperature: Store at -20°C .
-
Atmosphere: Purge headspace with Argon or Nitrogen before sealing.
-
Container: Amber glass vials with Teflon-lined screw caps. Avoid plastic containers for long-term storage as they are permeable to oxygen and moisture.
-
Desiccation: Store the vial inside a secondary container (e.g., a sealed jar) containing active silica gel or molecular sieves.
Solution Storage (Working Stocks)
-
Solvent Choice: Anhydrous Ethanol or DMSO are preferred over water for stock solutions.
-
Temperature: -80°C is optimal; -20°C is acceptable for <1 month.
-
Acidification: Maintaining a slightly acidic pH (pH 3-5) in aqueous solutions helps stabilize the salt form and prevents free-base oxidation.
DOT Diagram: Storage Decision Tree
Figure 2: Decision matrix for optimal storage conditions based on physical state.
Analytical Quality Control (QC)[4]
Researchers must validate the integrity of Lupinine HCl before use in critical assays.
Visual Inspection
-
Pass: White, free-flowing crystalline powder.
-
Fail: Yellow/Orange tint, clumping, or sticky texture (indicates hydration and oxidation).
High-Performance Liquid Chromatography (HPLC)
A reverse-phase method is required. Standard silica columns are unsuitable due to the basic nitrogen interacting with silanols.
-
Column: C18 End-capped (e.g., Phenomenex Luna C18), 5 µm, 250 x 4.6 mm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.[2]
-
Gradient: 5% B to 40% B over 20 mins.
-
-
Detection: MS (ESI+) is preferred as UV absorbance is weak (lack of conjugation). If UV is used, monitor at 210 nm .
-
Retention: Lupinine elutes early; oxidation products (more polar) will elute earlier or show tailing.
Quantitative NMR (qNMR)
Proton NMR (¹H-NMR) is the definitive method for purity assessment.
-
Solvent: D₂O or CDCl₃.
-
Diagnostic Signal: The hydroxymethyl protons (-CH ₂OH) appear as a doublet of doublets.
-
Degradation Check: Look for aldehyde proton signals (~9-10 ppm) indicating oxidation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24721130, Lupinine hydrochloride. Retrieved from [Link][1]
-
Restani, P., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. National Institutes of Health (NIH). Retrieved from [Link]
- Wink, M. (2013).Quinolizidine Alkaloids: Biochemistry, Metabolism, and Function in Plants and Cell Suspension Cultures. Springer. (Contextual grounding on alkaloid stability).
-
European Chemicals Agency (ECHA). Registration Dossier - Lupinine. Retrieved from [Link][1]
Sources
Methodological & Application
Application Note & Protocol: A Biomimetic Approach to the Synthesis of Lupinine Hydrochloride from L-Lysine
Abstract
This document provides a comprehensive guide for the multi-step synthesis of lupinine hydrochloride, a quinolizidine alkaloid, commencing from the readily available amino acid L-lysine. The synthetic strategy is inspired by the natural biosynthetic pathway observed in Lupinus species, offering researchers a logical and field-proven framework for obtaining this valuable scaffold.[1] Lupinine and its derivatives are of significant interest due to their biological activities, including acetylcholinesterase inhibition.[1] This guide is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying chemical principles and mechanistic insights behind each transformation.
Introduction and Synthetic Rationale
Lupinine is a bicyclic quinolizidine alkaloid naturally produced in plants of the Lupinus genus.[1][2] Its molecular framework has served as a template for synthetic chemists and a target for understanding complex biological pathways. The natural biosynthesis of all quinolizidine alkaloids begins with L-lysine, which undergoes a series of enzymatic transformations to yield the characteristic ring system.[3][4]
Our synthetic approach is biomimetic, meaning it mimics the key chemical transformations of the biosynthetic route:
-
Decarboxylation: The initial step involves the removal of the carboxyl group from L-lysine to produce cadaverine, a C5 diamine building block.[3][4]
-
Oxidative Deamination & Cyclization: Cadaverine is then converted to a cyclic imine, Δ¹-piperideine, via oxidative deamination.[3][4]
-
Quinolizidine Ring Formation: Through a sequence of aldol-type reactions and intramolecular condensations, two C5 units derived from Δ¹-piperideine assemble into the core quinolizidine skeleton.[1][5]
-
Reduction & Salt Formation: The final steps involve the stereospecific reduction of a carbonyl intermediate to form the primary alcohol of lupinine, followed by conversion to the stable hydrochloride salt for enhanced handling and purification.[1][4][5]
This guide provides detailed protocols for achieving these transformations in a laboratory setting, offering a robust pathway to lupinine hydrochloride for further research and development.
Overall Synthetic Workflow
The synthesis is designed as a four-stage process, starting from L-lysine and culminating in the crystalline lupinine hydrochloride.
Caption: Overall workflow for the synthesis of Lupinine HCl from L-Lysine.
Experimental Protocols & Methodologies
Stage 1: Enzymatic Decarboxylation of L-Lysine to Cadaverine
Principle: The conversion of lysine to cadaverine is the committed step in quinolizidine alkaloid biosynthesis and is catalyzed by lysine decarboxylase (LDC).[3] This enzymatic approach offers high specificity and yield under mild conditions, avoiding the harsh reagents often required for chemical decarboxylation. Recombinant LDC can be expressed and purified, or commercially sourced.[6]
Protocol 1: Synthesis of Cadaverine
-
Reaction Setup: In a 1 L jacketed reactor vessel, prepare a 500 mL solution of 0.1 M sodium phosphate buffer (pH 6.0).
-
Substrate Addition: Dissolve 29.2 g (0.2 mol) of L-lysine into the buffer with gentle stirring.
-
Enzyme Addition: Add 50 mg of purified lysine decarboxylase (activity ≥ 10 U/mg).
-
Incubation: Maintain the reaction mixture at 37°C with gentle agitation for 12 hours. Monitor the reaction progress by TLC or ¹H NMR by observing the disappearance of the lysine starting material.
-
Reaction Quench: Stop the reaction by adjusting the pH to >11 with 5 M NaOH. This converts the cadaverine salt to its free base form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x 200 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude cadaverine can be purified by vacuum distillation to yield a colorless liquid.
Table 1: Characterization of Cadaverine
| Property | Value |
| Molecular Formula | C₅H₁₄N₂ |
| Molecular Weight | 102.18 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 178-180 °C |
| Expected Yield | 85-95% |
Stage 2 & 3: Biomimetic Formation of the Quinolizidine Skeleton
Principle: This stage is the core of the synthesis, where the C5 cadaverine unit is transformed into the bicyclic quinolizidine ring. In nature, a copper amine oxidase (CuAO) converts cadaverine to 5-aminopentanal, which spontaneously cyclizes to Δ¹-piperideine.[3] A subsequent enzyme-mediated cascade couples these units. We can mimic this process chemically by generating the Δ¹-piperideine in situ and allowing it to undergo a self-condensation under controlled pH conditions, reminiscent of a Schöpf-Robinson synthesis.[5]
Caption: Mechanistic pathway for quinolizidine skeleton formation.
Protocol 2: Synthesis of the Quinolizidine Intermediate
-
Reaction Setup: To a solution of 10.2 g (0.1 mol) of purified cadaverine in 250 mL of a 0.2 M borate buffer (pH 8.5), add 100 mg of a copper (II) salt (e.g., CuCl₂) as a catalyst.
-
Oxidation: While vigorously stirring and bubbling air through the solution, heat the mixture to 50°C. The reaction generates the aldehyde intermediate in situ.
-
Condensation: Maintain the reaction at 50°C for 24 hours. The buffered conditions facilitate the spontaneous cyclization and subsequent aldol-type condensation to form the quinolizidine skeleton.
-
Workup: Cool the reaction to room temperature and adjust the pH to >11 with 5 M NaOH.
-
Extraction: Extract the aqueous solution with ethyl acetate (4 x 150 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude oil, containing the quinolizidine aldehyde and related intermediates, is purified by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to isolate the target bicyclic aldehyde.
Stage 4: Reduction to (-)-Lupinine and Hydrochloride Salt Formation
Principle: The final steps involve the reduction of the aldehyde functional group to a primary alcohol and the subsequent conversion to a stable, crystalline hydrochloride salt. The choice of reducing agent is critical for stereocontrol. While biosynthetic pathways achieve high enantioselectivity via specific reductases, a powerful reducing agent like alane (AlH₃) is effective for this transformation in a laboratory setting.[1][4][7] The hydrochloride salt is then formed by reacting the purified lupinine free base with hydrochloric acid.[5]
Protocol 3: Reduction and Salt Formation
-
Reduction:
-
Caution: Alane is highly reactive. This procedure must be conducted under an inert atmosphere (e.g., argon or nitrogen) in anhydrous solvents.
-
Dissolve the purified quinolizidine aldehyde (assuming ~5g from the previous step) in 100 mL of anhydrous THF in a flame-dried, three-neck flask equipped with a dropping funnel and condenser.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 1.0 M solution of alane in THF (approximately 1.2 equivalents) via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
-
Quenching:
-
Carefully quench the reaction by slowly adding 10 mL of water, followed by 10 mL of 15% aqueous NaOH, and finally another 20 mL of water.
-
Stir the resulting mixture for 1 hour until a white precipitate forms.
-
-
Purification of Lupinine Free Base:
-
Filter the slurry through a pad of Celite, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield crude (-)-lupinine as an oil.
-
Purify by column chromatography (silica gel, eluting with 5-10% methanol in dichloromethane).
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified lupinine in 50 mL of diethyl ether.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the white crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Table 2: Physical and Spectroscopic Data for Lupinine Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀ClNO | - |
| Molecular Weight | 205.72 g/mol | - |
| Appearance | White to light brown crystalline powder | [2] |
| Melting Point | 212-214 °C (decomposes) | - |
| ¹H NMR (D₂O) | Consistent with published spectra. | [5] |
| ¹³C NMR (D₂O) | Consistent with published spectra. | [5] |
| MS (ESI+) m/z | 170.15 [M+H]⁺ (for free base) | [8] |
Validation and Quality Control
The identity and purity of all intermediates and the final product must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation at each step.[5]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of each compound.[8]
-
Infrared (IR) Spectroscopy: Useful for tracking the disappearance of the aldehyde carbonyl (~1720 cm⁻¹) and the appearance of the alcohol hydroxyl (~3300 cm⁻¹) in the final reduction step.
-
Melting Point: A sharp melting point range for the final hydrochloride salt is a key indicator of purity.
Conclusion
This application note details a robust and rational synthetic pathway to lupinine hydrochloride from L-lysine. By leveraging a biomimetic strategy, this guide provides researchers with a practical and scalable method to access a synthetically useful quantity of this important alkaloid. The protocols are designed to be self-validating, with clear endpoints and established analytical characterization methods. This work should facilitate further exploration of the pharmacological potential of the quinolizidine scaffold in drug discovery and development programs.
References
-
Wikipedia. Lupinine. [Link]
-
National Center for Biotechnology Information (2022). An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. PubMed Central. [Link]
-
Golebiewski, W. M., & Spenser, I. D. (1985). Biosynthesis of the lupine alkaloids. I. Lupinine. ResearchGate. [Link]
- Google Patents. WO2016129812A1 - Novel lysine decarboxylase, and method for producing cadaverine by using same.
-
Miyazaki, S., et al. (1993). The conversion of lysine into piperidine, cadaverine, and pipecolic acid in the brain and other organs of the mouse. PubMed. [Link]
-
Wikimedia Commons. Lysine: biosynthesis, catabolism and roles. [Link]
-
Foley, R. C., et al. (2017). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers in Plant Science. [Link]
-
Le-Coz, S., et al. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Natural Product Reports. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 91461, Lupinine. [Link]
-
National Center for Biotechnology Information (2020). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. PubMed Central. [Link]
-
Santos, L. S., et al. (2010). Short Total Synthesis of (–)-Lupinine and (–)-Epiquinamide by Double Mitsunobu Reaction. Organic Letters. [Link]
Sources
- 1. Lupinine - Wikipedia [en.wikipedia.org]
- 2. Lupinine - LKT Labs [lktlabs.com]
- 3. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2016129812A1 - Novel lysine decarboxylase, and method for producing cadaverine by using same - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Lupinine | C10H19NO | CID 91461 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Protocol for Extraction of Lupinine Hydrochloride from Lupinus Seeds
Introduction
Lupinine is a quinolizidine alkaloid naturally present in various species of the Lupinus genus.[1] This bicyclic tertiary amine holds significant interest for researchers due to its biological activities, including its role as a reversible inhibitor of acetylcholinesterase.[1] As such, it serves as a valuable scaffold for drug discovery and development. The bitter taste of lupin seeds is largely attributed to their alkaloid content, which necessitates processing before consumption.[1]
This application note provides a detailed, research-grade protocol for the extraction, purification, and crystallization of lupinine as its hydrochloride salt from Lupinus seeds. The conversion to a hydrochloride salt enhances the compound's stability and facilitates handling and storage, making it more suitable for downstream applications. The methodology is grounded in classic acid-base extraction principles, which leverage the differential solubility of the alkaloid in its free base and salt forms.
Principle of the Method
The core of this protocol is a multi-step liquid-liquid acid-base extraction. This technique exploits the chemical properties of alkaloids like lupinine, which contain a basic nitrogen atom.
-
Basification and Extraction of Free Base: The initial plant material is treated with a base (e.g., sodium carbonate or ammonium hydroxide). This deprotonates the lupinine salt, which is the form it naturally occurs in within the plant's vacuoles, converting it into its neutral, "free base" form.[2] This uncharged molecule is significantly more soluble in nonpolar organic solvents (like chloroform or dichloromethane) than in the aqueous environment of the plant matrix.[2]
-
Acidification and Formation of Salt: The organic extract, now containing the lupinine free base along with other lipophilic compounds (fats, oils, pigments), is then washed with an acidic aqueous solution (e.g., dilute hydrochloric acid). The acidic conditions protonate the basic nitrogen atom of the lupinine, forming lupinine hydrochloride. This charged salt is highly soluble in the aqueous layer and insoluble in the organic solvent. This step effectively transfers the alkaloid from the organic phase to the aqueous phase, leaving many impurities behind.
-
Purification and Isolation: The acidic aqueous layer is then washed with a fresh organic solvent to remove any remaining neutral impurities. Finally, the aqueous layer is basified again to precipitate the purified lupinine free base, which can be extracted into a clean organic solvent. Evaporation of this final solvent yields purified lupinine, which is then converted to its stable hydrochloride salt for storage and use.
This pH-dependent partitioning between aqueous and organic phases is a powerful and selective method for isolating basic compounds like alkaloids from complex plant matrices.
Visualization of the Extraction Workflow
The following diagrams illustrate the overall experimental process and the chemical principle of the acid-base purification step.
Caption: Overall workflow for lupinine hydrochloride extraction.
Caption: Principle of acid-base liquid-liquid extraction.
Materials and Reagents
Equipment
-
Grinder or mill (for seeds)
-
Soxhlet extractor (optional, for defatting)
-
Large beaker or flask (for initial extraction)
-
Mechanical stirrer
-
Separatory funnel (appropriate volume)
-
Rotary evaporator
-
pH meter or pH indicator strips
-
Buchner funnel and filter paper
-
Vacuum oven or desiccator
-
Standard laboratory glassware (beakers, graduated cylinders, flasks)
Reagents and Solvents
-
Lupinus seeds (species with known high lupinine content are preferred)
-
Hexane (ACS grade, for optional defatting)
-
Chloroform or Dichloromethane (ACS grade)
-
Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH, ~25% solution)
-
Hydrochloric Acid (HCl), concentrated and 2% (v/v) solution
-
Sodium Hydroxide (NaOH), 10% (w/v) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Anhydrous Diethyl Ether
-
Hydrochloric Acid solution in Diethyl Ether (ethereal HCl)
-
Deionized Water
-
TLC plates (Silica gel 60 F₂₅₄)
-
Dragendorff's reagent (for TLC visualization)
Detailed Experimental Protocol
Phase 1: Preparation of Plant Material
-
Grinding: Weigh 100 g of dry Lupinus seeds. Grind the seeds into a fine, consistent powder using a mechanical grinder. A finer powder increases the surface area, leading to more efficient extraction.
-
Defatting (Optional but Recommended): Lupinus seeds contain a significant amount of oil which can interfere with the extraction.
-
Place the powdered seeds in a cellulose thimble and perform a Soxhlet extraction with hexane for 4-6 hours.
-
Alternatively, stir the powder in a beaker with 300 mL of hexane for 1 hour at room temperature, filter, and repeat twice.
-
Allow the defatted powder to air-dry completely in a fume hood to remove all residual hexane.
-
Phase 2: Crude Alkaloid Extraction
-
Basification: Transfer the defatted seed powder to a 1 L beaker. Prepare a 10% (w/v) aqueous solution of sodium carbonate. Slowly add this solution to the powder while stirring until a thick, homogenous paste is formed and the pH is between 9-10. This step converts alkaloid salts into their free base form.[2]
-
Extraction: Add 400 mL of chloroform to the basified paste. Stir vigorously with a mechanical stirrer for at least 4 hours at room temperature.
-
Filtration and Concentration: Filter the mixture through a Buchner funnel to separate the chloroform extract from the plant material. Wash the solid residue with an additional 100 mL of chloroform. Combine the chloroform filtrates and concentrate the volume to approximately 150 mL using a rotary evaporator.
Phase 3: Acid-Base Purification
-
Acidic Wash: Transfer the concentrated chloroform extract into a 500 mL separatory funnel. Add 100 mL of 2% aqueous HCl. Shake the funnel vigorously for 2-3 minutes, venting frequently. Allow the layers to separate. The lupinine will move into the upper aqueous layer as lupinine hydrochloride.[3]
-
Separation: Carefully drain the lower chloroform layer (which contains neutral impurities like pigments and residual fats) and set it aside. Collect the upper acidic aqueous layer.
-
Repeat Extraction: Add the chloroform layer back to the separatory funnel and re-extract with a fresh 50 mL portion of 2% HCl. Combine this second aqueous extract with the first. Discard the final chloroform layer.
-
Washing: Wash the combined acidic aqueous extracts with 50 mL of fresh chloroform to remove any remaining neutral impurities. Discard the chloroform wash.
-
Final Basification: Transfer the clean aqueous layer to a clean beaker. While monitoring with a pH meter, slowly add 10% NaOH solution dropwise with stirring until the pH reaches 10-11. The lupinine hydrochloride will be converted back to the free base, which may cause the solution to become cloudy.
-
Final Extraction: Pour the basified aqueous solution back into the separatory funnel. Extract three times with 50 mL portions of chloroform each time. Combine the three chloroform extracts.
Phase 4: Isolation and Crystallization of Lupinine Hydrochloride
-
Drying: Dry the combined chloroform extracts over anhydrous sodium sulfate for 30 minutes to remove residual water. Filter off the sodium sulfate.
-
Evaporation: Evaporate the chloroform on a rotary evaporator to yield the purified lupinine free base, which should appear as an oily or semi-solid residue.
-
Crystallization: Dissolve the residue in a minimal amount of anhydrous diethyl ether. While stirring, add ethereal HCl dropwise. Lupinine hydrochloride is insoluble in ether and will precipitate as a white crystalline solid.
-
Collection and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold, anhydrous diethyl ether. Dry the final product in a vacuum oven or desiccator to a constant weight.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Method | Expected Result |
| Appearance | Visual Inspection | White to off-white crystalline powder |
| Melting Point | Melting Point Apparatus | 212-214 °C (decomposes) |
| TLC Analysis | Silica Gel, CHCl₃:MeOH (4:1) | Single spot with Dragendorff's reagent |
| Molecular Formula | - | C₁₀H₂₀ClNO[4] |
| Molecular Weight | - | 205.73 g/mol [4] |
| Purity | HPLC-MS/MS or qNMR | ≥95% recommended |
Troubleshooting
| Problem | Possible Cause | Solution |
| Emulsion forms during liquid-liquid extraction | Vigorous shaking; presence of surfactants from plant material. | Allow the funnel to stand for an extended period. Add a small amount of saturated NaCl solution. Gently swirl instead of shaking vigorously. |
| Low yield of final product | Incomplete initial extraction; insufficient basification/acidification; loss during transfers. | Ensure pH values are correct at each stage. Ensure sufficient extraction time and solvent volume. Be meticulous with transfers between glassware. |
| Product is oily or discolored, not crystalline | Presence of impurities (water, residual oils, other alkaloids). | Ensure the defatting step is thorough. Ensure the final chloroform extract is completely dry before adding ethereal HCl. Recrystallize the product from a suitable solvent like ethanol.[5] |
| No precipitate forms upon adding ethereal HCl | Product is too dilute; insufficient HCl added; presence of water. | Concentrate the ether solution further. Ensure the ether is anhydrous. Add more ethereal HCl. |
Safety Precautions
-
Lupinine and other quinolizidine alkaloids are toxic.[1] Handle the extracts and final product with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All procedures involving organic solvents (hexane, chloroform, diethyl ether) must be performed in a certified chemical fume hood due to their volatility and toxicity.
-
Handle concentrated acids and bases with extreme care.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.
References
-
Wink, M. (1990). The Andean Lupine-'El Chocho' or 'Tarwi' (Lupinus Mutabilis Sweet). Crimson Publishers. Available at: [Link]
-
PEP. (n.d.). How Do Active Compounds Get Out of the Plants? Duke University. Available at: [Link]
-
Wikipedia. (2023). Lupinine. Available at: [Link]
-
Sultanbawa, M. U. S., & Pascoe, K. O. (2012). Study of chemical composition and isolation of lupinine from aerial parts of Anabasis salsa growing in Central Kazakhstan. International Journal of Biology and Pharmacy, 3(4), 720-726. Available at: [Link]
-
Carvajal-Larenas, F. E., et al. (2014). Effect of Processing on the Diffusion of Alkaloids and Quality of Lupinus mutabilis Sweet. Journal of Food Processing and Preservation, 38(3), 1213-1222. Available at: [Link]
-
ResearchGate. (2017). Which is the best method for the extraction of alkaloids from medicinal plant specially from leaves? Available at: [Link]
Sources
Application Note: In Vitro Acetylcholinesterase Inhibition Assay Using Lupinine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for determining the in vitro inhibitory activity of Lupinine hydrochloride against acetylcholinesterase (AChE). Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine.[1] Its inhibition is a key therapeutic strategy for conditions characterized by cholinergic deficit, such as Alzheimer's disease.[2][3] Lupinine, a quinolizidine alkaloid, has been identified as a reversible inhibitor of acetylcholinesterase.[4][5] This protocol is based on the well-established Ellman's method, a robust and sensitive colorimetric assay suitable for high-throughput screening.[2][6] We detail the underlying principles, step-by-step experimental procedures, data analysis, and interpretation, offering a self-validating system for reliable and reproducible results.
Introduction
Acetylcholinesterase (AChE) terminates synaptic transmission at cholinergic synapses by hydrolyzing acetylcholine to choline and acetate.[1] In neurodegenerative diseases like Alzheimer's, a decline in acetylcholine levels contributes to cognitive impairment.[3] Consequently, AChE inhibitors are a cornerstone of symptomatic treatment for this condition.[1][3] Natural products are a rich source of novel bioactive compounds, and alkaloids, in particular, have shown significant potential as enzyme inhibitors.
Lupinine, a quinolizidine alkaloid found in various Lupinus species, has demonstrated inhibitory effects on acetylcholinesterase.[4][5][7] Specifically, studies on Lupinine hydrochloride indicate that it acts as a reversible inhibitor of AChE.[4] The structural similarity of the protonated amine in Lupinine to the quaternary ammonium group of acetylcholine allows it to interact with the anionic site in the active gorge of the enzyme, thereby blocking substrate access.[4] This application note provides a detailed methodology to quantify the inhibitory potency of Lupinine hydrochloride, facilitating further research into its therapeutic potential.
Principle of the Assay: Ellman's Method
The assay quantifies acetylcholinesterase activity through a colorimetric reaction developed by Ellman and colleagues.[3][6] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[6] This thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.[2][6] The rate of TNB formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.[1][2] In the presence of an inhibitor like Lupinine hydrochloride, the rate of this color change is reduced, allowing for the determination of the compound's inhibitory potency.
Caption: Workflow of the Ellman's method for AChE inhibition.
Materials and Reagents
Equipment:
-
Spectrophotometric multi-well plate reader (96-well)
-
Clear, flat-bottom 96-well microplates
-
Multichannel and single-channel pipettes
-
Incubator set to 25-37°C (as optimized)
-
Vortex mixer
Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant.
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Galanthamine (or other known AChE inhibitor as a positive control)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO) or water for dissolving test compounds. Lupinine is soluble in water and alcohol.[5]
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate over 10-15 minutes (typically 0.1 to 1 U/mL).
-
ATCI Solution (14-200 mM): Dissolve ATCI in phosphate buffer. This solution should be prepared fresh.[3][10]
-
DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer.[3][10]
-
Lupinine Hydrochloride Stock Solution (e.g., 10 mM): Accurately weigh Lupinine hydrochloride and dissolve in phosphate buffer or water to make a high-concentration stock solution. Further dilute this stock to create a range of working concentrations.
-
Positive Control Stock Solution (e.g., 1 mM Galanthamine): Prepare a stock solution of Galanthamine in the appropriate solvent.
Experimental Protocol
This protocol is designed for a 96-well plate format. All experiments should be performed in triplicate.
1. Preparation of the Assay Plate:
-
Blank Wells: Add 180 µL of phosphate buffer and 20 µL of the corresponding solvent for the inhibitor (e.g., water or buffer).
-
Control Wells (100% Activity): Add 160 µL of phosphate buffer and 20 µL of the inhibitor solvent.
-
Inhibitor Wells: Add 160 µL of phosphate buffer and 20 µL of each Lupinine hydrochloride dilution.
-
Positive Control Wells: Add 160 µL of phosphate buffer and 20 µL of each positive control dilution.
2. Enzyme Addition and Pre-incubation:
-
Add 20 µL of the AChE solution to the control, inhibitor, and positive control wells.
-
Mix gently by pipetting up and down or using a plate shaker.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for 15 minutes to allow the inhibitor to interact with the enzyme.[11]
3. Initiation of the Reaction:
-
Add 10 µL of the DTNB solution to all wells.
-
To start the reaction, add 10 µL of the ATCI solution to all wells.
4. Measurement:
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 412 nm kinetically, with readings every 60 seconds for 10-15 minutes. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 10 minutes) and then measure the final absorbance.[10]
Caption: Step-by-step experimental workflow for the AChE assay.
Data Analysis and Interpretation
1. Calculation of Enzyme Activity:
The rate of reaction (V) is calculated from the linear portion of the absorbance vs. time plot (ΔAbs/min).
2. Calculation of Percent Inhibition:
The percentage of AChE inhibition for each concentration of Lupinine hydrochloride is calculated using the following formula:
% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
3. Determination of IC₅₀:
The IC₅₀ value is the concentration of an inhibitor that is required for 50% inhibition of enzyme activity. To determine the IC₅₀, plot the percentage of inhibition against the logarithm of the inhibitor concentrations. The IC₅₀ value can then be determined by non-linear regression analysis.[12][13]
Data Presentation:
The results should be summarized in a clear and concise table.
| Lupinine HCl (µM) | Mean Absorbance Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | 0.052 ± 0.003 | 0% |
| 10 | 0.045 ± 0.002 | 13.5% |
| 30 | 0.038 ± 0.003 | 26.9% |
| 100 | 0.027 ± 0.002 | 48.1% |
| 300 | 0.015 ± 0.001 | 71.2% |
| 1000 | 0.008 ± 0.001 | 84.6% |
| IC₅₀ (µM) | ~104 µM |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Self-Validation and Quality Control
-
Positive Control: Always include a known AChE inhibitor, such as galanthamine, to validate the assay's performance. The calculated IC₅₀ for the positive control should be within the expected range.
-
Solvent Control: The final concentration of the solvent (e.g., DMSO) used to dissolve the test compound should be consistent across all wells and should not exceed a level that affects enzyme activity (typically <1%).
-
Linearity: Ensure that the reaction rate for the uninhibited enzyme is linear over the measurement period. This can be confirmed by plotting absorbance versus time.
-
Triplicates: Running all samples in triplicate allows for the calculation of standard deviation, providing a measure of the precision of the assay.[14]
Conclusion
This application note provides a detailed and robust protocol for the in vitro assessment of acetylcholinesterase inhibition by Lupinine hydrochloride using the Ellman's method. The described procedure, from reagent preparation to data analysis, is designed to yield reliable and reproducible results. By following this guide, researchers can effectively characterize the inhibitory potential of Lupinine hydrochloride and similar compounds, contributing to the discovery and development of new therapeutic agents for neurodegenerative diseases.
References
-
Taylor & Francis. (n.d.). Ellman's reagent – Knowledge and References. Retrieved from [Link]
-
Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]
-
BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved from [Link]
-
Frontiers. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Retrieved from [Link]
-
Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Retrieved from [Link]
-
ResearchGate. (2021). I was preforming the acetylcholinesterase in vitro inhibition screening and the assay didnt work. anny suggesstions?. Retrieved from [Link]
-
Wikipedia. (n.d.). Lupinine. Retrieved from [Link]
-
PubMed Central. (n.d.). In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies. Retrieved from [Link]
-
MDPI. (2018). Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine. Retrieved from [Link]
-
PubMed Central. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]
-
PubChem. (n.d.). Lupinine. Retrieved from [Link]
-
PubChem. (n.d.). Lupinine hydrochloride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Retrieved from [Link]
-
Frontiers. (2017). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Retrieved from [Link]
-
ResearchGate. (2017). Protocol for ellman's reagent?. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. attogene.com [attogene.com]
- 3. japsonline.com [japsonline.com]
- 4. Lupinine - Wikipedia [en.wikipedia.org]
- 5. Lupinine - LKT Labs [lktlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lupinine hydrochloride | C10H20ClNO | CID 24721130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Lupinine hydrochloride | TargetMol [targetmol.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine [mdpi.com]
- 13. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
In vivo studies of Lupinine hydrochloride dosage and administration in animal models
Introduction & Rationale
Lupinine hydrochloride (Lupinine HCl) is the hydrochloride salt of lupinine, a quinolizidine alkaloid predominantly found in the genus Lupinus. Unlike its free base form, which requires organic solvents for solubilization, the hydrochloride salt offers superior aqueous solubility, making it the preferred candidate for in vivo administration in rodent models.
Pharmacologically, Lupinine HCl acts primarily as a modulator of nicotinic acetylcholine receptors (nAChR) and possesses mild acetylcholinesterase (AChE) inhibitory activity.[1] While it holds therapeutic potential for metabolic regulation (hypoglycemic effects) and anti-inflammatory pathways, it exhibits a narrow therapeutic index.
Critical Warning: Quinolizidine alkaloids can induce respiratory paralysis at high doses. This guide prioritizes safety thresholds (LD50 context) to prevent non-specific toxicity from confounding efficacy data.
Compound Preparation & Formulation
Reproducibility in animal studies begins with the formulation. Lupinine HCl is hygroscopic and prone to pH-dependent stability issues.
Formulation Protocol
Vehicle Selection:
-
Preferred: 0.9% Sterile Saline (NaCl) or Phosphate Buffered Saline (PBS).
-
Avoid: 100% DMSO (causes local tissue damage in IP routes). If a co-solvent is needed for high concentrations, limit DMSO to <5% v/v.
Step-by-Step Preparation (Standard Stock: 10 mg/mL):
-
Weighing: Weigh 100 mg of Lupinine HCl powder (Purity >98%) into a sterile glass vial.
-
Dissolution: Add 8 mL of sterile saline. Vortex for 30 seconds until fully dissolved (clear solution).
-
pH Adjustment (Critical): The HCl salt yields an acidic solution (pH ~4.5–5.0).
-
Action: Titrate carefully with 0.1N NaOH to reach pH 7.0–7.4.
-
Reasoning: Acidic IP injections cause abdominal writhing (false positive for pain/behavioral assays) and local peritonitis.
-
-
Volume Make-up: Add saline to reach a final volume of 10 mL.
-
Sterilization: Pass through a 0.22 µm PVDF syringe filter into a sterile crimp-top vial.
Formulation Workflow Diagram
Caption: Critical path for preparing physiological compatible Lupinine HCl solution to prevent injection-site irritation.
Dosage Strategy & Toxicity Thresholds
Lupinine is moderately toxic.[1] Doses must be calculated based on the specific salt form (MW correction) and species-specific metabolic rates.
Toxicity Reference Values (Literature Synthesis)
| Species | Route | LD50 (Approximate) | Max Recommended Bolus Dose |
| Mouse | Intraperitoneal (IP) | ~40–60 mg/kg | 20 mg/kg |
| Mouse | Oral (PO) | ~150–200 mg/kg | 50 mg/kg |
| Rat | Oral (PO) | ~410 mg/kg | 100 mg/kg |
| Rat | Intravenous (IV) | ~30 mg/kg | 5 mg/kg |
Expert Insight: The LD50 of the HCl salt may differ slightly from the free base due to bioavailability. Always perform a "Sentinel Dose" study with n=2 animals at 1/10th the literature LD50 before full cohort initiation.
Dose-Volume Calculation
To maintain physiological stability, injection volumes should be standardized:
-
Mice: 10 mL/kg (e.g., a 25g mouse receives 0.25 mL).
-
Rats: 5 mL/kg (e.g., a 250g rat receives 1.25 mL).
Formula:
Experimental Protocols
Protocol A: Pharmacokinetic (PK) Profile Determination
Objective: To determine the half-life (
Experimental Design:
-
Animals: Male Sprague-Dawley Rats (n=3 per time point).
-
Groups:
-
IV Bolus (5 mg/kg) - Tail vein.
-
Oral Gavage (20 mg/kg).
-
-
Sampling: Retro-orbital or Jugular vein cannulation.
Workflow:
-
Fast animals for 12 hours (water ad libitum) prior to oral dosing to standardize absorption.
-
Administer compound at Time 0.
-
Blood Collection: Collect 200 µL blood into K2-EDTA tubes at:
-
Pre-dose, 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h.
-
-
Processing: Centrifuge at 3000 x g for 10 min at 4°C. Harvest plasma.
-
Analysis: LC-MS/MS quantification. (Lupinine is detectable via ESI+ mode).
Protocol B: In Vivo Efficacy (nAChR Modulation Model)
Objective: Assess central nervous system effects (anxiolytic or sedative) using the Open Field Test, a standard for alkaloid behavioral profiling.
Workflow:
-
Acclimatization: Handle animals for 3 days prior to testing to reduce stress baseline.
-
Grouping (n=8/group):
-
Vehicle Control (Saline).
-
Low Dose (5 mg/kg IP).
-
High Dose (15 mg/kg IP).
-
Positive Control (Nicotine 0.5 mg/kg or Diazepam 1 mg/kg).
-
-
Dosing: Administer 30 minutes prior to testing (
estimate). -
Testing: Place animal in the center of an open field apparatus.
-
Metrics: Record for 10 minutes.
-
Total Distance Traveled (Locomotor activity - toxicity check).
-
Time in Center (Anxiolytic index).
-
Rearing Counts (Exploratory behavior).
-
Mechanistic Pathway & Logic
Lupinine's biological activity is biphasic: at low doses, it modulates nAChR channels; at high doses, it blocks neuromuscular transmission.
Caption: Biphasic mechanism of action: Therapeutic modulation vs. toxic neuromuscular blockade.
Data Analysis & Statistical Validity
-
Exclusion Criteria: Any animal showing signs of "straub tail" (rigid tail) or convulsions within 15 minutes of dosing must be euthanized immediately and excluded from efficacy data (indicates overdose).
-
Statistical Test:
-
Use One-way ANOVA followed by Dunnett’s post-hoc test when comparing treatment groups against the Vehicle Control.
-
Significance threshold: p < 0.05.
-
References
-
Toxicity & LD50 Data : Piperine and related alkaloids acute toxicity in rodents.[2] (Derived comparison for alkaloid salt toxicity). Available at:
-
Chemical Properties : Lupinine hydrochloride Structure and Solubility. PubChem CID 24721130.[3] Available at: [3]
-
Mechanism of Action : Nicotinic Acetylcholine Receptors: From Structure to Function. (Context for nAChR modulation by alkaloids). Available at:
-
Pharmacokinetic Modeling : Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies. Available at:
-
General Alkaloid Protocols : Improved up-and-down procedure for acute toxicity measurement. (Methodology for verifying LD50). Available at:
Sources
Use of Lupinine hydrochloride as a reference standard in phytochemical analysis
Application Note: Strategic Utilization of Lupinine Hydrochloride as a Reference Standard in Phytochemical Analysis
Executive Summary
This guide provides a rigorous technical framework for the use of Lupinine Hydrochloride (CAS: 6113-09-3) as a primary reference standard in the quantification of quinolizidine alkaloids (QAs). While Lupinus species (lupins) are gaining traction as high-protein food sources, their safety profile is contingent upon low alkaloid content (typically <200 mg/kg).[1][2] Lupinine, a major bicyclic QA, lacks a strong UV chromophore, presenting detection challenges. This note details the transition from the stable hydrochloride salt standard to the analytical free base, outlining validated protocols for LC-MS/MS and GC-MS workflows.
Physicochemical Profile & Handling
Lupinine is commercially supplied as the hydrochloride salt to ensure stability against oxidation and volatility. However, analytical instruments (especially GC) often require the free base or specific solvent environments.
| Property | Specification |
| Compound | Lupinine Hydrochloride |
| CAS Number | 6113-09-3 |
| Formula | C |
| Molecular Weight | 205.72 g/mol (Salt) vs. 169.26 g/mol (Free Base) |
| Conversion Factor | 0.822 (Multiply mass of Salt by 0.822 to get mass of Free Base) |
| Solubility | Highly soluble in water, methanol, ethanol.[3][4][5] Poorly soluble in non-polar solvents (hexane) unless basified. |
| pKa | ~9.1 (Amine group).[3] Critical for extraction logic. |
Handling Directive:
-
Hygroscopicity: The HCl salt is hygroscopic. Equilibrate the vial to room temperature before opening to prevent moisture uptake, which alters gravimetric accuracy.
-
Storage: Store neat standard at -20°C. Stock solutions in methanol are stable for 3 months at -20°C.
Strategic Analysis: Method Selection
The choice of analytical platform is dictated by the "Chromophore Challenge." Lupinine absorbs weakly in the UV region (end absorption <220 nm), making standard HPLC-UV prone to interference.
-
LC-MS/MS (Recommended): High sensitivity, no derivatization required, analyzes the protonated species directly.
-
GC-MS: Excellent resolution but requires the analyte in its free base form.
-
HPLC-ELSD: A viable alternative if MS is unavailable, as it detects mass rather than optical absorbance.[3]
Decision Logic Diagram
Figure 1: Decision matrix for selecting the appropriate analytical platform for Lupinine analysis.
Protocol 1: Reference Standard Preparation
Objective: Create a verifiable stock solution of Lupinine Free Base equivalent from the HCl salt.
-
Gravimetry: Weigh 10.0 mg of Lupinine Hydrochloride into a 10 mL volumetric flask.
-
Calculation: 10.0 mg Salt × 0.822 = 8.22 mg Free Base.
-
-
Dissolution: Dissolve in Methanol (LC-MS grade) .
-
Concentration: This yields a stock solution of 1000 µg/mL (as salt) or 822 µg/mL (as free base) .
-
Working Standards: Dilute serially with the initial mobile phase (e.g., 0.1% Formic Acid in Water) for LC-MS, or methanol for GC-MS.
Critical Checkpoint: For GC-MS, do not dilute in acidic aqueous buffers. Use methanol or ethyl acetate.
Protocol 2: Self-Validating Extraction (Acid-Base)
This protocol utilizes the pKa (9.1) of Lupinine to selectively isolate it from the matrix. This "switchable polarity" acts as a self-cleaning step.[3]
Reagents: 0.5 M HCl, 2 M NaOH, Dichloromethane (DCM).
Workflow:
-
Acidic Extraction (Solubilization):
-
Basification (The "Switch"):
-
Liquid-Liquid Partitioning:
-
Add 10 mL Dichloromethane (DCM) . Shake vigorously.
-
Collect the organic (lower) phase. Repeat extraction 2x.
-
-
Concentration:
-
Evaporate combined DCM phases to dryness under N
stream (40°C). -
Reconstitute in 1 mL Mobile Phase A (for LC) or Methanol (for GC).
-
Extraction Logic Diagram
Figure 2: Acid-Base extraction workflow exploiting the pKa of Lupinine for purification.[3][8][9]
Protocol 3: LC-MS/MS Quantification (Gold Standard)[3]
Rationale: ESI+ ionization is highly efficient for nitrogenous bases like Lupinine. This method avoids the need for derivatization.
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm) or HILIC (for better retention of polar alkaloids).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Note: Ammonium formate improves peak shape and ionization efficiency.
-
-
Gradient: 5% B to 50% B over 6 mins.
-
Flow Rate: 0.3 mL/min.
MS/MS Transitions (MRM Mode):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Collision Energy (eV) |
| Lupinine | 170.2 | 152.1 (Loss of H | 134.1 | 25 / 35 |
| Internal Std | Use Sparteine or Cytisine if available |
Validation Criteria (per ICH Q2(R1)):
-
Linearity: 1 – 1000 ng/mL (
). -
Recovery: 80-120% (Spike samples before extraction).[3]
Protocol 4: GC-MS Analysis (Alternative)
Rationale: Useful for laboratories without LC-MS.[3] Requires the analyte to be in the free base form to volatilize.
Sample Prep Adjustment: Ensure the final reconstitution in Protocol 2 is in Methanol or Ethyl Acetate , not water.
Instrument Parameters:
-
Column: 5% Phenyl Polysiloxane (e.g., DB-5ms), 30m x 0.25mm.
-
Carrier Gas: Helium, 1.0 mL/min.
-
Inlet: 250°C, Splitless.
-
Oven: 100°C (1 min)
10°C/min 280°C. -
Detection: EI Source (70 eV), SIM Mode.
Target Ions (SIM):
-
m/z 169 (Molecular Ion,
) -
m/z 152 (Base Peak usually M-OH)[3]
-
m/z 138
Note: Derivatization with BSTFA is optional but can improve peak tailing by capping the hydroxyl group.
References
-
European Food Safety Authority (EFSA). (2019).[1][5][10][11][12] Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food. EFSA Journal.[1] Link
-
Khedr, T., et al. (2023).[5][8][13] Development and validation of a rapid and sensitive LC-MS/MS approach for alkaloid testing in different Lupinus species. Journal of Food Composition and Analysis. Link[5]
-
BfR (German Federal Institute for Risk Assessment). (2017). Risk assessment of the occurrence of alkaloids in lupin seeds. BfR Opinion. Link
-
TargetMol. (2023). Lupinine Hydrochloride Product Sheet & Physicochemical Properties. Link
-
Restani, P., et al. (2010). Adverse effects of plant food supplements and botanical preparations: The case of lupin. Food & Chemical Toxicology. Link
Sources
- 1. Quinolizidine Alkaloid Standards | Phytolab [phytolab.com]
- 2. oops.uni-oldenburg.de [oops.uni-oldenburg.de]
- 3. Showing Compound Lupinic acid (FDB004944) - FooDB [foodb.ca]
- 4. Lupinine hydrochloride | C10H20ClNO | CID 24721130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aussielupins.org.au [aussielupins.org.au]
- 6. Lupinine - Wikipedia [en.wikipedia.org]
- 7. Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization and Characterization of Lupin Protein Isolate Obtained Using Alkaline Solubilization-Isoelectric Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alkaloids and allergies: current data on health risks from lupin seeds in food - BfR [bfr.bund.de]
- 11. Analysis of quinolizidine alkaloids in lupins and lupin products - Eurofins Scientific [eurofins.de]
- 12. prodstoragehoeringspo.blob.core.windows.net [prodstoragehoeringspo.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
Application Note: Lupinine Hydrochloride in Neurodegenerative Disease Research
Part 1: Executive Summary & Scientific Rationale
Lupinine hydrochloride ([(1R,9aR)-octahydro-2H-quinolizin-1-yl]methanol HCl) is a quinolizidine alkaloid derived primarily from the genus Lupinus. While often overshadowed by more potent alkaloids like sparteine or cytisine, Lupinine has re-emerged in neurodegenerative research as a critical chiral scaffold for the development of dual-binding acetylcholinesterase (AChE) inhibitors.
Its utility in Alzheimer’s Disease (AD) and Parkinson’s Disease (PD) research is driven by three pharmacological pillars:
-
Reversible AChE Inhibition: The protonated amine of Lupinine mimics the quaternary ammonium head of acetylcholine (ACh), allowing it to interact with the anionic sub-site of AChE.[1]
-
Scaffold Versatility: Its hydroxyl group allows for facile esterification or "click" chemistry (e.g., triazole formation), enabling the creation of "dual-binding" inhibitors that span the AChE active gorge.
-
Blood-Brain Barrier (BBB) Permeability: As a bicyclic amine, it possesses favorable lipophilicity profiles (LogP ~1.2 for the free base), making it an ideal carrier for CNS-targeting moieties.
Part 2: Mechanistic Insight (The "Why")
The Cholinergic Gorge Interaction
Unlike non-competitive inhibitors, Lupinine acts primarily as a competitive, reversible inhibitor at the Catalytic Anionic Site (CAS) of AChE.
-
Physiological State: At physiological pH (7.4), Lupinine exists predominantly in its protonated cationic form.
-
Molecular Docking: The protonated nitrogen undergoes cation-
interactions with the indole ring of Trp84 within the AChE active gorge. This blocks the entry of acetylcholine, preventing its hydrolysis.[1] -
Limitation & Optimization: Native Lupinine is a "mild" inhibitor (IC
in high M range). Current research focuses on derivatizing the hydroxymethyl group to reach the Peripheral Anionic Site (PAS) , creating a "mixed-type" inhibitor that is orders of magnitude more potent.
Visualization: The Dual-Binding Strategy
The following diagram illustrates how Lupinine is transformed from a weak binder into a potent dual-site inhibitor.
Caption: Mechanism of Lupinine-based AChE inhibition. The native scaffold binds Trp84; derivatives bridge the CAS and PAS for high-affinity inhibition.
Part 3: Experimental Protocols
Protocol A: Determination of AChE IC (Modified Ellman’s Method)
Purpose: To quantify the inhibitory potency of Lupinine HCl and its derivatives against Acetylcholinesterase. Scope: Valid for screening native alkaloids and synthetic libraries.
Reagents & Preparation[2][3]
-
Buffer A: 0.1 M Phosphate Buffer (pH 8.0). Note: Higher pH favors the Ellman reaction color development.
-
Enzyme Solution: AChE (from Electrophorus electricus or human recombinant), diluted to 0.03 U/mL in Buffer A.
-
Substrate: Acetylthiocholine iodide (ATChI), 0.5 mM final concentration.
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM final concentration.
-
Test Compound: Lupinine HCl (dissolved in water) or hydrophobic derivatives (dissolved in DMSO, final DMSO < 0.1%).
Step-by-Step Workflow
-
Blanking: In a 96-well microplate, add 140 µL of Buffer A and 20 µL of Test Compound solution (serially diluted).
-
Enzyme Addition: Add 20 µL of Enzyme Solution.
-
Incubation: Incubate at 25°C for 15 minutes. Critical: This allows the inhibitor to equilibrate with the active site (Trp84).
-
Reaction Trigger: Add 10 µL of DTNB/ATChI mixture.
-
Kinetic Read: Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes.
-
Calculation: Plot the slope (rate of TNB anion formation) vs. inhibitor concentration. Use non-linear regression (Log(inhibitor) vs. Response) to determine IC
.
Validation Criteria:
-
Positive Control: Galantamine (Expected IC
: ~0.5 - 2.0 µM). -
Lupinine HCl Reference: Expected IC
is typically >100 µM (weak inhibitor). If <50 µM is observed, check for contamination or pH drift affecting ionization.
Protocol B: In Vitro Neuroprotection Screen (SH-SY5Y Model)
Purpose: To assess if Lupinine derivatives protect against A
Workflow Diagram
Caption: Screening workflow for assessing neuroprotective efficacy of Lupinine candidates against amyloid toxicity.
Detailed Steps
-
Seeding: Plate differentiated SH-SY5Y cells at
cells/well in 96-well plates. -
Pre-treatment: Treat cells with Lupinine HCl (1, 10, 25, 50 µM) for 2 hours.
-
Self-Validation Check: Include a "Vehicle Only" well to ensure the solvent (if DMSO used for derivatives) is not toxic.
-
-
Insult: Add oligomeric A
to a final concentration of 20 µM. -
Co-incubation: Incubate for 24 hours at 37°C, 5% CO
. -
Viability Assay:
-
Add MTT reagent (0.5 mg/mL). Incubate 4 hours.
-
Solubilize formazan crystals with DMSO.
-
Read Absorbance at 570 nm.
-
-
Data Analysis: Calculate % Cell Viability relative to Control (No A
).
Part 4: Comparative Data Summary
The following table highlights the dramatic shift in potency when Lupinine is used as a scaffold rather than a standalone drug.
| Compound | Class | Target | IC | Mechanism |
| Lupinine HCl | Native Alkaloid | AChE (CAS) | ~150 - 400 µM | Reversible, Competitive |
| Galantamine | Standard Drug | AChE (CAS) | 0.5 - 2.0 µM | Competitive |
| Lupinine-Triazole (Cmpd 15) | Synthetic Derivative | AChE (CAS + PAS) | 0.08 - 0.5 µM | Mixed-Type (Dual Binding) |
| Lupinine Esters | Synthetic Derivative | AChE | 10 - 50 µM | Competitive |
Note: Data derived from recent structure-activity relationship (SAR) studies (see Ref 1, 2).
References
-
Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives. Source: National Institutes of Health (PubMed/PMC). URL:[Link]
-
Lupinine - Chemical Structure and Properties. Source: PubChem (National Library of Medicine). URL:[Link][4]
-
Neuroprotective effects of alkaloids against oxidative stress-induced neuronal damage. Source: PubMed. URL:[Link]
Sources
- 1. Lupinine - Wikipedia [en.wikipedia.org]
- 2. Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lupinine hydrochloride | C10H20ClNO | CID 24721130 - PubChem [pubchem.ncbi.nlm.nih.gov]
Investigating the Insecticidal Properties of Lupinine Hydrochloride: Application Notes and Protocols
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the investigation of the insecticidal properties of Lupinine hydrochloride. Lupinine, a quinolizidine alkaloid naturally occurring in plants of the Lupinus genus, has demonstrated notable potential as a biopesticide.[1][2] This guide moves beyond a simple recitation of steps, delving into the causality behind experimental design, the establishment of self-validating protocols, and the biochemical underpinnings of Lupinine's mode of action. We present detailed, field-proven methodologies for assessing contact toxicity, larvicidal activity, and antifeedant effects, culminating in an advanced protocol for the direct verification of its enzymatic target.
Section 1: Foundational Understanding & Mechanism of Action
Lupinine belongs to the quinolizidine class of alkaloids, secondary metabolites that serve as a plant's chemical defense against herbivores.[3] The hydrochloride salt form enhances its solubility, making it amenable to laboratory preparation and application. The primary insecticidal action of Lupinine hydrochloride is attributed to its role as a neurotoxin.
Core Mechanism: Acetylcholinesterase Inhibition
The insect central nervous system relies on the precise transmission of signals across synaptic clefts. The neurotransmitter acetylcholine (ACh) is released from a presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate the signal, and is then rapidly degraded by the enzyme acetylcholinesterase (AChE). This degradation is critical for terminating the signal and allowing the neuron to reset.
Lupinine hydrochloride acts as a competitive, reversible inhibitor of AChE.[1] Due to its structural similarity to the choline moiety of acetylcholine, lupinine can bind to the anionic site within the active center gorge of the AChE enzyme.[1] This occupation physically blocks acetylcholine from accessing the enzyme's catalytic site. Consequently, ACh is not hydrolyzed, leading to its accumulation in the synapse. This causes a state of hyperstimulation of both muscarinic and nicotinic acetylcholine receptors, resulting in sustained nerve impulses, paralysis, and ultimately, the death of the insect.[1][4]
Caption: Lupinine's Mechanism of Action on Acetylcholinesterase.
Section 2: Experimental Preparation and Setup
Reproducibility and accuracy are the cornerstones of trustworthy scientific investigation. The following protocols establish the necessary foundation for all subsequent bioassays.
Protocol 2.1: Preparation of Lupinine Hydrochloride Stock and Working Solutions
-
Causality: The hydrochloride salt of lupinine is generally water-soluble. However, verifying solubility and creating a concentrated, stable stock solution is paramount for accurate serial dilutions. Using a consistent solvent system across all experiments, including controls, ensures that any observed effects are due to the test compound and not the vehicle.
-
Materials:
-
Lupinine hydrochloride (analytical grade)
-
Distilled, deionized water
-
(Optional) Surfactant such as Triton X-100 or Tween 20 (0.01-0.05% v/v)
-
Analytical balance
-
Volumetric flasks
-
Sterile glass vials for storage
-
-
Procedure:
-
Stock Solution (e.g., 10,000 ppm or 10 mg/mL): Accurately weigh 100 mg of Lupinine hydrochloride. Transfer it to a 10 mL volumetric flask.
-
Dissolve the compound in approximately 8 mL of distilled water. If complete dissolution is slow, gentle warming or sonication can be applied.
-
Once fully dissolved, bring the volume up to the 10 mL mark with distilled water. Mix thoroughly by inversion.
-
Rationale for Surfactant: For leaf-based assays, adding a non-ionic surfactant to the final working solutions is critical. It reduces surface tension, ensuring even spread and adherence of the solution to the waxy leaf cuticle, thereby maximizing exposure to the insect.
-
Working Solutions: Prepare a series of dilutions from the stock solution. For a preliminary range-finding experiment, concentrations of 1000, 500, 250, 100, and 50 ppm are a reasonable starting point.
-
Example for 1000 ppm: Transfer 1 mL of the 10,000 ppm stock solution into a 10 mL volumetric flask and bring it to volume with distilled water (and surfactant, if applicable).
-
-
Control Solution: Prepare a solution containing only the vehicle (distilled water and the same concentration of surfactant used in the working solutions). This is a non-negotiable control to isolate the effect of the alkaloid.
-
Storage: Store the stock solution at 4°C in a labeled, sealed vial. Prepare fresh working solutions for each experiment to avoid degradation.
-
Protocol 2.2: Rearing of Model Insects
-
Causality: The physiological state of an insect, including its age, nutritional status, and genetic background, can significantly influence its susceptibility to a pesticide. Using standardized, healthy insect colonies minimizes variability and ensures that results are comparable across different assays and laboratories.
-
Recommended Models:
-
Fall Armyworm (Spodoptera frugiperda): A significant agricultural pest (Lepidoptera) ideal for leaf-based contact and ingestion assays.[5]
-
Yellow Fever Mosquito (Aedes aegypti): A vector of public health importance (Diptera) whose larval stage is a standard target for aquatic larvicidal assays.[1]
-
Fruit Fly (Drosophila melanogaster): A versatile model (Diptera) for general toxicity and neurological studies, with a short life cycle and well-understood genetics.[6]
-
-
General Rearing Guidelines:
-
Environment: Maintain colonies in a controlled environment with stable temperature (e.g., 25 ± 2°C), relative humidity (60 ± 5%), and a set photoperiod (e.g., 16:8 L:D).[7]
-
Diet: Use a standardized, commercially available artificial diet for phytophagous insects like S. frugiperda. For mosquitoes, larvae are typically reared in dechlorinated water and fed with fish food or yeast powder.
-
Synchronization: For experiments, use larvae of a specific instar (e.g., 3rd instar for S. frugiperda) or age (e.g., 3-5 day old adult flies). This reduces variability in susceptibility related to developmental stage.
-
Health: Regularly inspect colonies for signs of disease or stress. Use only healthy, active insects for bioassays.
-
Section 3: Core Insecticidal Bioassays
These protocols are designed to assess the different ways Lupinine hydrochloride can affect insects: direct toxicity upon contact and ingestion, lethality in an aquatic environment, and behavioral deterrence.
Protocol 3.1: Contact and Ingestion Toxicity (Leaf Dip Bioassay)
-
Objective: To determine the dose-dependent mortality of a leaf-eating insect when exposed to Lupinine hydrochloride. This method combines both contact and ingestion routes of exposure.[8]
-
Procedure:
-
Select young, uniform leaves from an unsprayed host plant (e.g., cucumber or cabbage for S. frugiperda).
-
Using forceps, dip each leaf into a prepared working solution (or control solution) for 20-30 seconds with gentle agitation to ensure complete coverage.[8]
-
Allow the leaves to air-dry completely on a wire rack.
-
Place one treated leaf into a Petri dish lined with a slightly moistened filter paper (to prevent leaf desiccation).
-
Introduce a set number of 3rd instar larvae (e.g., 10) into each Petri dish.
-
Seal the dishes with parafilm to prevent escape and maintain humidity.
-
Replication: Each concentration and the control should be replicated at least three to five times.
-
Incubate under standard rearing conditions.
-
Data Collection: Record the number of dead larvae at 24, 48, and 72-hour intervals. Larvae are considered dead if they are immobile when gently prodded with a fine brush.
-
Protocol 3.2: Larvicidal Bioassay (Mosquito Larvae)
-
Objective: To assess the toxicity of Lupinine hydrochloride to aquatic insect larvae, a critical application for controlling disease vectors.
-
Procedure:
-
Dispense 99 mL of dechlorinated water into 250 mL beakers or cups.
-
Add 1 mL of the appropriate stock dilution to each beaker to achieve the desired final test concentrations (e.g., 100, 50, 25, 10, 5 ppm).
-
Gently mix the solution. The control beaker receives 1 mL of the vehicle solution.
-
Introduce a batch of 20-25 late 3rd or early 4th instar mosquito larvae into each beaker.
-
Replication: Set up 3-5 replicates for each concentration and the control.
-
Incubate at standard rearing conditions. Do not provide food during the assay.
-
Data Collection: Count the number of dead (immobile, settled at the bottom) and moribund larvae at 24 and 48 hours.
-
Protocol 3.3: Antifeedant Bioassay
-
Objective: To distinguish between toxicity and behavioral deterrence. A compound can be an effective crop protectant by simply preventing insects from feeding, even if it is not highly lethal.[3][9]
-
Procedure:
-
Use a cork borer to cut uniform leaf discs (e.g., 2 cm diameter) from host plant leaves.
-
Prepare treated discs by dipping them in a test concentration of Lupinine hydrochloride. Prepare control discs by dipping them in the vehicle solution. Allow all discs to air-dry.
-
In a Petri dish, place one treated disc and one control disc on opposite sides.
-
Introduce a single, pre-starved (for 2-4 hours) insect larva to the center of the dish.
-
Seal the dish and incubate for a set period (e.g., 24 hours).
-
Data Collection: After the incubation period, remove the leaf discs and measure the area consumed from both the treated and control discs. This can be done using a leaf area meter or by scanning the discs and using image analysis software (e.g., ImageJ).
-
Calculate the Antifeedant Index (AFI) using the formula:
-
AFI (%) = [(C - T) / (C + T)] * 100
-
Where C = Area consumed of the control disc, and T = Area consumed of the treated disc.
-
-
Section 4: Data Analysis and Workflow
-
Mortality Correction: If mortality is observed in the control group (typically >5% but <20%), the observed mortality in the treatment groups must be corrected using Abbott's formula:
-
Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] * 100
-
-
LC50/LC90 Determination: The most robust method for determining the concentration that is lethal to 50% (LC50) or 90% (LC90) of the test population is Probit Analysis . This statistical method transforms the sigmoidal dose-response curve into a straight line, allowing for accurate calculation of LC values and their 95% confidence limits. Numerous statistical software packages (e.g., R, SPSS, PoloPlus) can perform this analysis.
-
Data Presentation: Results should be summarized in clear, concise tables.
| Compound | Target Insect | Time (h) | LC50 (ppm) | 95% Confidence Interval |
| Lupinine HCl | S. frugiperda | 24 | Value | (Lower - Upper) |
| Lupinine HCl | S. frugiperda | 48 | Value | (Lower - Upper) |
| Lupinine HCl | A. aegypti | 24 | Value | (Lower - Upper) |
Table 1: Example format for presenting lethal concentration data.
Caption: General experimental workflow from preparation to final data output.
Section 5: Advanced Protocol - Mechanistic Verification
While bioassays demonstrate that Lupinine hydrochloride is insecticidal, a biochemical assay can help confirm why.
Protocol 5.1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
-
Objective: To directly measure the inhibitory effect of Lupinine hydrochloride on AChE activity and determine its half-maximal inhibitory concentration (IC50). This protocol is based on the widely used Ellman's method.
-
Causality: This assay provides a direct mechanistic link between the compound and its molecular target. It isolates the enzyme-inhibitor interaction from the complex physiological variables of a whole organism, providing powerful evidence to support the proposed mechanism of action.[1]
-
Materials:
-
AChE source (e.g., purified from electric eel, or a crude homogenate from insect heads)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
5,5′-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
Lupinine hydrochloride solutions of varying concentrations
-
96-well microplate
-
Microplate reader (spectrophotometer) capable of reading at 412 nm
-
-
Procedure:
-
Enzyme Preparation: If using insect heads, homogenize them in cold phosphate buffer and centrifuge to obtain a supernatant containing the enzyme. Determine the optimal enzyme concentration through preliminary experiments.
-
Assay Setup (in a 96-well plate):
-
To each well, add:
-
Phosphate buffer
-
AChE enzyme solution
-
DTNB solution
-
Lupinine hydrochloride solution (or buffer for the uninhibited control)
-
-
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add the ATCI substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes). The product of the reaction, thiocholine, reacts with DTNB to produce a yellow-colored compound that absorbs at this wavelength. The rate of color change is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Calculate the percentage of inhibition for each Lupinine concentration relative to the uninhibited control:
-
% Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
-
Conclusion and Future Perspectives
The protocols detailed in this guide provide a robust framework for a comprehensive investigation into the insecticidal properties of Lupinine hydrochloride. By progressing from whole-organism bioassays to targeted biochemical analyses, researchers can build a compelling case for its efficacy and mode of action. Future research should focus on expanding the range of target pests, including those resistant to conventional insecticides, and exploring synergistic effects with other natural compounds to enhance potency and sustainability in pest management programs.[10][11] Furthermore, formulation studies are a critical next step to translate these laboratory findings into a stable, effective, and environmentally conscious biopesticide product.
References
-
Wikipedia. Lupinine. Available from: [Link]
-
Ur-Rahman, A., et al. (2020). Assessment of Insecticidal Activity of Benzylisoquinoline Alkaloids from Chilean Rhamnaceae Plants against Fruit-Fly. Semantic Scholar. Available from: [Link]
-
Eurofins. Quinolizidine Alkaloids Food and Feed_ENG. Available from: [Link]
-
Singh, R., et al. (2022). Insecticidal Activity of Extracts, Fractions, and Pure Molecules of Cissampelos pareira Linnaeus against Aphid, Aphis craccivora Koch. MDPI. Available from: [Link]
-
Góralczyk-Bińkowska, A., et al. (2016). A Review of Bioinsecticidal Activity of Solanaceae Alkaloids. PMC. Available from: [Link]
-
Carvalho, M., et al. (2022). A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus. PubMed Central. Available from: [Link]
-
Lifeasible. Development of Alkaloid Insecticides. Available from: [Link]
-
Ross, S.A., et al. (2023). Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives. PMC. Available from: [Link]
-
Al-Fifi, Z.I.A. (2022). The Use of Alkaloids as Botanical Insecticides. ResearchGate. Available from: [Link]
-
Das, G., et al. (2024). Evaluating the insecticidal potential of alkaloids for the management of Thrips palmi: in vivo and in silico perspectives. ResearchGate. Available from: [Link]
-
Kroc, M., et al. (2017). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers in Plant Science. Available from: [Link]
-
Bermúdez-Torres, K., et al. (2009). Activity of quinolizidine alkaloids from three Mexian Lupinus against Spodoptera frugiperda (Lepidoptera : Noctuidae). ResearchGate. Available from: [Link]
-
Wink, M. (1992). The Role of Quinolizidine Alkaloids in Plant-Insect Interactions. Taylor & Francis eBooks. Available from: [Link]
-
Golebiewski, W.M. & Spenser, I.D. (1984). Biosynthesis of the lupine alkaloids. I. Lupinine. ResearchGate. Available from: [Link]
Sources
- 1. Lupinine - Wikipedia [en.wikipedia.org]
- 2. A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of Alkaloid Insecticides - Lifeasible [lifeasible.com]
- 10. guidechem.com [guidechem.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming challenges in the purification of Lupinine hydrochloride
Welcome to the technical support center for the purification of Lupinine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you navigate the challenges of obtaining high-purity Lupinine hydrochloride.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of Lupinine hydrochloride, offering explanations for the underlying causes and providing step-by-step solutions.
Problem 1: Lupinine Hydrochloride is "Oiling Out" During Crystallization Instead of Forming Crystals.
Question: I've performed the initial extraction and am attempting to crystallize my Lupinine hydrochloride. However, upon cooling, the compound separates as an oily liquid rather than forming solid crystals. What is causing this, and how can I resolve it?
Answer:
"Oiling out" is a common crystallization challenge that occurs when the solute separates from the solution as a liquid phase before solidifying.[1] This happens when the melting point of the solute is lower than the temperature of the solution at the point of supersaturation.[1] For Lupinine hydrochloride, this can be exacerbated by the presence of impurities which can depress the melting point and interfere with crystal lattice formation. The resulting oil often traps impurities, leading to a lower purity of the final product.[1]
Causality and Solution Workflow:
Problem 2: Poor or No Crystal Formation Upon Cooling.
Question: My Lupinine hydrochloride solution remains clear even after cooling in an ice bath, or I'm getting a very low yield of crystals. What's going wrong?
Answer:
The lack of crystallization or low yield typically points to two main issues: either the solution is not sufficiently supersaturated, or there's an issue with nucleation (the initial formation of crystal seeds).[2]
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites.
-
Seed Crystals: If you have a small amount of pure Lupinine hydrochloride, add a tiny crystal to the solution. This will act as a template for further crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: If nucleation techniques fail, your solution is likely not saturated enough. Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[2]
-
Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which Lupinine hydrochloride is poorly soluble) dropwise until the solution becomes slightly turbid. Then, add a few drops of the original solvent to redissolve the precipitate and allow the solution to cool slowly.
-
-
Check Solvent Choice: You may have used too much solvent. To rectify this, you can evaporate some of the solvent and attempt to recrystallize. For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.
Problem 3: The Purified Lupinine Hydrochloride has a Low Melting Point and Broad Peak on Analysis.
Question: After recrystallization, my Lupinine hydrochloride has a melting point that is lower than the literature value and shows a broad peak in my analytical run (e.g., HPLC, GC). What are the likely impurities, and how can I remove them?
Answer:
A low and broad melting point is a classic indicator of impurities. For Lupinine, a common impurity is its diastereomer, epilupinine .[3] Diastereomers often have very similar physical properties, making them difficult to separate by simple crystallization. Other potential impurities include residual solvents from the extraction or synthesis, and other quinolizidine alkaloids if the source material was a plant extract.[4]
Strategies for Removing Stubborn Impurities:
-
Iterative Recrystallization: Sometimes, a single crystallization is not sufficient. A second or even third recrystallization can significantly improve purity.
-
Acid-Base Extraction: Before crystallization, perform a liquid-liquid extraction. Dissolve the crude product in a dilute acid (e.g., 0.5 M HCl) and wash with a non-polar organic solvent (like diethyl ether or hexane) to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH to pH > 11) and extract the free base lupinine into an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry it, and then convert it back to the hydrochloride salt before the final crystallization.[5]
-
Chromatography: For very persistent impurities like epilupinine, column chromatography may be necessary. A study on the isolation of lupinine from Anabasis salsa utilized an alumina column with a petroleum ether-ethanol mixture for elution.[6] Chiral HPLC methods can also be employed for the analytical and preparative separation of lupinine and its stereoisomers.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the crystallization of Lupinine hydrochloride?
While the free base of lupinine can be recrystallized from ethyl acetate, the hydrochloride salt has different solubility properties.[1] Due to its salt nature, it is more polar. A good starting point for Lupinine hydrochloride crystallization is a mixed-solvent system. Common choices for alkaloid hydrochlorides include:
-
Ethanol/Water: Lupinine hydrochloride is likely soluble in hot ethanol and less soluble in water. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity is observed.
-
Isopropanol/Ethyl Acetate: Isopropanol is a good solvent for many hydrochloride salts, while ethyl acetate can act as an anti-solvent.
-
Methanol/Diethyl Ether: Methanol is a highly polar solvent that will likely dissolve the salt well, while diethyl ether is a non-polar anti-solvent.
The ideal solvent system should dissolve the Lupinine hydrochloride when hot but have low solubility when cold.
| Solvent System | Role of Solvents | Considerations |
| Ethanol/Water | Ethanol (Solvent), Water (Anti-solvent) | Good for moderately polar salts. Be aware that Lupinine hydrochloride may be hygroscopic.[8] |
| Isopropanol/Ethyl Acetate | Isopropanol (Solvent), Ethyl Acetate (Anti-solvent) | A versatile system with a good balance of polarity. |
| Methanol/Diethyl Ether | Methanol (Solvent), Diethyl Ether (Anti-solvent) | Effective for highly polar salts, but the high volatility of ether requires careful handling. |
Q2: How do I convert lupinine free base to Lupinine hydrochloride?
To convert the free base to the hydrochloride salt, dissolve the purified lupinine free base in a suitable anhydrous organic solvent (e.g., diethyl ether or isopropanol). Then, slowly add a solution of hydrochloric acid in the same or a miscible solvent (e.g., HCl in isopropanol or gaseous HCl) with stirring. The Lupinine hydrochloride will precipitate out of the solution.[9] The precipitate can then be collected by filtration, washed with a small amount of the solvent, and dried. It is crucial to control the stoichiometry of the acid addition to avoid an excess of HCl in the final product.
Q3: What is the expected purity of Lupinine hydrochloride after a single crystallization, and what analytical techniques should I use to assess it?
A single, well-executed crystallization can yield a product with >95% purity. However, this is highly dependent on the purity of the starting material. To assess the purity, a combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a suitable column (e.g., C18) and a mobile phase of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is effective for purity assessment. A UV detector set to a low wavelength (e.g., 210 nm) can be used for detection. Chiral HPLC columns are available for separating enantiomers and diastereomers.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and selective and can be used to identify and quantify Lupinine hydrochloride and any impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities. Quantitative NMR (qNMR) can also be used for purity determination.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
Q4: My Lupinine hydrochloride is very hygroscopic. How should I handle and store it?
Hydrochloride salts of alkaloids are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[8] This can make handling difficult and can affect the accuracy of weighing.
-
Handling: Whenever possible, handle Lupinine hydrochloride in a glove box with a dry atmosphere or in a desiccator. If you must handle it in the open, do so quickly and on a low-humidity day.
-
Drying: Ensure the purified crystals are thoroughly dried under vacuum, possibly with gentle heating, to remove all residual solvents and moisture.
-
Storage: Store the final product in a tightly sealed vial inside a desiccator containing a drying agent like silica gel or anhydrous calcium sulfate. For long-term storage, flushing the vial with an inert gas like nitrogen or argon before sealing is recommended.
Q5: What is the role of pH in the stability of Lupinine hydrochloride during purification?
The pH of the solution is critical for the stability of Lupinine hydrochloride.[11] In alkaline conditions (high pH), the hydrochloride salt will be converted back to the free base, which has different solubility and may be more prone to degradation or side reactions. In strongly acidic conditions, while the hydrochloride salt is stable, acid-catalyzed degradation pathways could be initiated, especially at elevated temperatures.[12] For purification steps involving aqueous solutions, it is advisable to maintain a slightly acidic pH (e.g., pH 3-6) to ensure the stability of the hydrochloride salt.
Experimental Protocols
Protocol 1: Conversion of Lupinine Free Base to Lupinine Hydrochloride and Recrystallization
-
Dissolution: Dissolve 1.0 g of purified lupinine free base in 20 mL of anhydrous isopropanol.
-
Acidification: While stirring, slowly add a 2 M solution of HCl in isopropanol dropwise until the solution reaches a pH of approximately 3-4 (check with pH paper). A white precipitate of Lupinine hydrochloride should form.
-
Isolation of Crude Salt: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crude Lupinine hydrochloride by vacuum filtration. Wash the solid with a small amount of cold isopropanol.
-
Recrystallization:
-
Transfer the crude salt to a clean Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to just dissolve the solid.
-
Slowly add ethyl acetate (as an anti-solvent) dropwise to the hot solution until a faint cloudiness persists.
-
Add a few drops of hot 95% ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least one hour to complete the crystallization.
-
-
Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small volume of cold ethyl acetate, and dry under high vacuum to a constant weight.
References
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
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Extraction and Determination of Valuable Components from Lupin Beans. (n.d.). [Link]
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The extraction, separation and purification of alkaloids in the natural medicine. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. (2019). Pharmaceutics. [Link]
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Solvent Systems for Crystallization and Polymorph Selection. (2007). ResearchGate. [Link]
-
How do i crystalize my alkaloid out of the solution? (2016). ResearchGate. [Link]
-
Study of chemical composition and isolation of lupinine from aerial parts of Anabasis salsa growing in Central Kazakhstan. (n.d.). [Link]
- Synthesis process for high-purity lercanidipine hydrochloride. (n.d.).
- Production of high purity alkaloids. (n.d.).
-
Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. (n.d.). Molecules. [Link]
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Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. (2023). Molecules. [Link]
-
Lupinine. (n.d.). Wikipedia. [Link]
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Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. (2017). Frontiers in Plant Science. [Link]
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Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food, in particular in lupins and lupin-derived products. (2019). EFSA Journal. [Link]
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New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. (2024). International Journal of Molecular Sciences. [Link]
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Crystal lovers, how do you grow crystals of hygroscopic salts? (2022). Reddit. [Link]
- Stepwise process for the production of alkaloid salts. (n.d.).
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Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. [Link]
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Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021). Food & Function. [Link]
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Dynamics of salt crystallization. (2016). ResearchGate. [Link]
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Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. (2018). PubMed. [Link]
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Influence of PH On The Stability of Pharmaceutical. (n.d.). Scribd. [Link]
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3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]
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Effect of Water pH on the Chemical Stability of Pesticides. (n.d.). Utah State University Extension. [Link]
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Enantiomeric resolution of quinolones on crown ether CSP: Thermodynamics, chiral discrimination mechanism and application in biological samples. (2021). PubMed. [Link]
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Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. (2023). I.R.I.S. Aperto. [Link]
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Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). Pharmaceutics. [Link]
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The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). Molecules. [Link]
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Solubility of Luteolin in Ethanol + Water Mixed Solvents at Different Temperatures. (n.d.). ResearchGate. [Link]
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Strategies to enhance the stability of Lupinine hydrochloride in solution
Welcome to the technical support guide for enhancing the stability of Lupinine hydrochloride in solution. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and formulation of this quinolizidine alkaloid. This guide provides in-depth, experience-driven advice to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Lupinine hydrochloride and why is its stability in solution a critical concern?
Lupinine is a quinolizidine alkaloid naturally found in plants of the Lupinus genus.[1] As the hydrochloride salt, it is more readily soluble in aqueous solutions, a common requirement for experimental and pharmaceutical applications. The stability of Lupinine hydrochloride in solution is paramount because degradation can lead to a loss of potency, the formation of potentially toxic impurities, and unreliable experimental results.[2] At physiological pH, the amine group of lupinine is protonated, which is key to its interaction with biological targets like acetylcholinesterase.[1] Degradation compromises this structure and its intended biological activity.
Q2: What are the immediate signs that my Lupinine hydrochloride solution is degrading?
Visual and physical changes are the first indicators of instability. These can include:
-
Color Change: A freshly prepared solution should be clear and colorless. The development of a yellow or brown tint often suggests oxidative degradation or the formation of chromophoric degradation products.
-
Precipitation: The formation of a solid precipitate can indicate a shift in pH, leading to the formation of the less soluble lupinine free base, or the aggregation of degradation products.
-
Changes in pH: A drift in the solution's pH over time can both cause and be a symptom of chemical degradation.
-
Inconsistent Analytical Results: A progressive decrease in the concentration of the active compound when analyzed by methods like HPLC or UPLC-MS/MS is a quantitative sign of degradation.[3][4][5]
Q3: What are the primary environmental factors that compromise the stability of Lupinine hydrochloride solutions?
Like many alkaloids, Lupinine hydrochloride is susceptible to several environmental factors that can accelerate its degradation.[2][6] The primary factors to control are:
-
pH: The pH of the solution is arguably the most critical factor. Alkaline conditions can deprotonate the hydrochloride salt, converting it to the free base, which is generally less stable and more prone to oxidation.
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including hydrolysis and oxidation, leading to faster degradation.[2][7]
-
Light: Exposure to light, particularly UV light, can provide the energy needed to initiate photolytic degradation reactions.[6][8]
-
Oxygen: The presence of dissolved oxygen in the solution can lead to oxidative degradation of the alkaloid structure.
Q4: What is the recommended solvent for preparing a stock solution of Lupinine hydrochloride?
For initial stock solutions, high-purity water (e.g., Milli-Q or WFI) is typically suitable, as the hydrochloride salt is water-soluble. For long-term storage or for use in formulations, a buffered aqueous solution with a slightly acidic pH (e.g., pH 3-5) is highly recommended to maintain the protonated, more stable form of the alkaloid. If solubility is a challenge, co-solvents like ethanol can be used, but their impact on stability should be evaluated.
Q5: How should I store my Lupinine hydrochloride solutions to maximize their shelf-life?
Proper storage is essential to prevent degradation.[6][9]
-
Short-term (daily use): Store solutions at 2-8°C in a refrigerator.
-
Long-term: For extended storage, aliquoting and freezing at -20°C or -80°C is recommended.[9]
-
Protection: Always store solutions in amber glass vials or cover clear vials with aluminum foil to protect from light.[6] Before sealing, consider purging the headspace of the vial with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation.
Troubleshooting Guides: Addressing Specific Stability Issues
This section addresses common problems encountered during experimentation, providing explanations for their cause and actionable solutions.
Q: My Lupinine hydrochloride solution, initially clear, has developed a yellow tint after a day on the bench. What is causing this, and is the solution still viable?
A: Causality: The yellowing of your solution is a classic indicator of oxidative degradation. The lupinine molecule, particularly in its free base form, can be susceptible to oxidation, leading to the formation of colored degradation products. This process is often accelerated by exposure to light and ambient oxygen.
Solution & Validation:
-
Discard the Solution: It is not advisable to use a discolored solution, as the presence of degradation products can confound your experimental results and the actual concentration of Lupinine hydrochloride is unknown.
-
Prepare Fresh Solution: Prepare a new solution using deoxygenated solvent. You can deoxygenate water or your buffer by sparging with nitrogen or argon gas for 15-20 minutes prior to dissolving the compound.
-
Implement Protective Measures: Store the new solution in an amber vial and purge the headspace with an inert gas before sealing. For benchtop use, wrap the container in foil. If the experiment is lengthy, consider preparing fresh solutions more frequently.
Q: I've prepared a 1 mg/mL solution of Lupinine hydrochloride in water, but a fine white precipitate formed after a few hours. What's happening?
A: Causality: This is likely a pH-related issue. While Lupinine hydrochloride is soluble in water, the resulting solution's pH might not be sufficiently acidic to maintain the compound entirely in its salt form. Absorption of atmospheric CO₂, or interaction with a basic glass surface, can slightly raise the pH, causing the equilibrium to shift towards the less soluble lupinine free base, which then precipitates out.
Solution & Validation:
-
pH Adjustment: Check the pH of your solution. If it is neutral or near-neutral, the precipitation is almost certainly due to free base formation.
-
Use a Buffered System: Prepare your solution in a buffer system that maintains a pH between 3 and 5. A citrate or acetate buffer is often a good choice. This will "lock" the lupinine in its protonated, soluble, and more stable hydrochloride form.
-
Protocol Validation: Prepare a small batch of the solution in the chosen buffer and observe it for 24-48 hours. The absence of precipitation validates the buffer system as a suitable solvent for your experimental concentration.
Proactive Stability Enhancement: Forced Degradation Studies
To truly understand the stability profile of Lupinine hydrochloride in your specific formulation, a forced degradation (or stress testing) study is invaluable.[7][10] This involves intentionally exposing the drug to harsh conditions to identify potential degradation pathways and establish a stability-indicating analytical method.[11]
Q: How can I systematically investigate the stability of my Lupinine hydrochloride formulation?
A: Workflow: A forced degradation study is a systematic process to identify the conditions under which Lupinine hydrochloride degrades. This knowledge is crucial for developing robust formulations and analytical methods. The workflow involves subjecting the compound to hydrolytic, oxidative, photolytic, and thermal stress.
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation of Lupinine Hydrochloride
Objective: To identify the degradation profile of Lupinine hydrochloride under various stress conditions.
Materials:
-
Lupinine hydrochloride
-
High-purity water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC system with UV or MS detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve Lupinine hydrochloride in high-purity water to a concentration of 1 mg/mL.
-
Set Up Stress Conditions: For each condition, use an appropriate volume of the stock solution. Store a control sample, protected from light, at 2-8°C.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Place in an oven at 60°C.[7] Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature. Due to the higher instability of the free base, degradation may be rapid. Withdraw samples at shorter intervals (e.g., 0.5, 1, 2, 4 hours). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂.[8] Keep at room temperature, protected from light. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Place both the solid powder and a solution sample in an oven at 60°C, protected from light. Sample the solution at time points up to 7 days.[7]
-
Photolytic Degradation: Expose the solution in a photochemically transparent container (e.g., quartz) to light exposure as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8][12] Keep a control sample wrapped in foil in the same chamber.
-
-
Sample Analysis: Analyze all stressed samples and the control using a validated stability-indicating HPLC or UPLC-MS/MS method. The method must be able to separate the intact Lupinine hydrochloride peak from all potential degradation products.[11]
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Aim for 5-20% degradation to ensure that secondary degradation is minimized.
| Stress Condition | Reagent/Parameter | Typical Temperature | Duration | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 60°C | Up to 7 days | To test susceptibility to acidic environments.[7] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature | Shorter duration | To test susceptibility to alkaline environments.[7] |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 24 hours | To test susceptibility to oxidative stress.[8] |
| Thermal | Dry Heat | 60°C or higher | Up to 7 days | To evaluate the effect of heat on solid and solution forms.[7] |
| Photolytic | ICH Q1B Light | Ambient | Per guidelines | To test for light sensitivity.[12] |
Advanced Strategies for Formulation Stability
Based on the understanding of degradation pathways, several formulation strategies can be employed to enhance the stability of Lupinine hydrochloride solutions.
Caption: Factors of degradation and their solutions.
1. pH Control with Buffers
Mechanism: Maintaining an acidic pH (3-5) ensures the tertiary amine group of lupinine remains protonated. This hydrochloride salt form is more water-soluble and significantly more stable against oxidative degradation than the neutral, free base form.
| Buffer System | Useful pH Range | Comments |
| Citrate Buffer | 3.0 - 6.2 | Commonly used, provides good buffering capacity. |
| Acetate Buffer | 3.8 - 5.8 | Another excellent choice for this pH range. |
| Phosphate Buffer | 5.8 - 8.0 | Generally less suitable as it buffers closer to neutral pH. |
2. Incorporating Antioxidants and Chelating Agents
Mechanism: Oxidative degradation often proceeds via free radical mechanisms, which can be catalyzed by trace metal ions. Antioxidants scavenge free radicals, while chelating agents sequester metal ions, preventing them from participating in these reactions.[13]
| Additive | Class | Typical Concentration | Mechanism of Action |
| Ascorbic Acid | Antioxidant | 0.01% - 0.1% | Preferentially oxidized, protecting the active compound. |
| Sodium Metabisulfite | Antioxidant | 0.01% - 0.1% | Acts as an oxygen scavenger. |
| EDTA (Disodium) | Chelating Agent | 0.01% - 0.05% | Sequesters divalent and trivalent metal ions.[14] |
By implementing these strategies—from proper storage and handling to proactive formulation design—researchers can significantly enhance the stability of Lupinine hydrochloride solutions, leading to more reliable, reproducible, and accurate scientific outcomes.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]
-
Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1470-1475. Retrieved from [Link]
-
Rajan, V., et al. (2020). Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. International Journal of Pharmaceutical Investigation, 10(3), 324–330. Retrieved from [Link]
-
Singh, R., & Rehman, Z. U. (2012). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 9(2). Retrieved from [Link]
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Khan, I., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Journal of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Lupinine. Wikipedia. Retrieved from [Link]
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. QbD Group. Retrieved from [Link]
-
Lee, S., et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. Foods, 9(8), 1085. Retrieved from [Link]
-
Gkorgkolis, E., et al. (2023). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Molecules, 28(13), 5174. Retrieved from [Link]
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Matera, C., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Foods, 12(4), 714. Retrieved from [Link]
- Ji, Y., et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-345.
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Stability of Alkaloids during Drying Process and Their Effect on Anticoagulating Activity of Uncariae Ramulus Cum Uncis. (2019). Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]
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Kumar, D., et al. (2011). Novel approaches for stability improvement in natural medicines. Pharmacognosy Reviews, 5(9), 44–50. Retrieved from [Link]
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Matera, C., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Foods, 12(4), 714. Retrieved from [Link]
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Loaiza, J. D., et al. (2015). Degradation of quinolizidine alkaloids of lupin by Rhizopus oligosporus. Applied Microbiology and Biotechnology, 99(19), 8121–8129. Retrieved from [Link]
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Loaiza, J. D., et al. (2015). Degradation of quinolizidine alkaloids of lupin by Rhizopus oligosporus. ResearchGate. Retrieved from [Link]
- Gyan Sanchay. (n.d.). Factors Affecting Stability. Gyan Sanchay.
- Mishra, J., et al. (2022). Strategies to Enhance the Stability of Herbal Active. Acta Scientific Pharmaceutical Sciences, 6(12), 39-50.
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Mishra, J., et al. (2022). Strategies to Enhance the Stability of Herbal Active. ResearchGate. Retrieved from [Link]
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Bar, M., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. International Journal of Molecular Sciences, 25(6), 3466. Retrieved from [Link]
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Al-Taweel, A. M., et al. (2021). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Molecules, 26(18), 5466. Retrieved from [Link]
-
ResearchGate. (2017). Is there a way to quantify lupinine using a spectrophotometer with Dragendorffs reagent?. ResearchGate. Retrieved from [Link]
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Validation & Comparative
Comparative Guide: Acetylcholinesterase Inhibitory Activity of Lupinine Hydrochloride vs. Galantamine
Executive Summary
This technical guide provides a comparative analysis of Galantamine , a clinical-grade acetylcholinesterase (AChE) inhibitor, and Lupinine Hydrochloride , a quinolizidine alkaloid salt.
The Core Insight: While Galantamine serves as the potent, FDA-approved "Gold Standard" (IC50: 0.3–5.0 µM), Lupinine Hydrochloride in its native form acts as a weak, low-affinity scaffold (IC50 often >100 µM). However, Lupinine is a critical pharmacophore; structural modifications (e.g., esterification or triazole conjugation) can enhance its potency to rival that of Galantamine. This guide details the mechanistic divergence, kinetic profiles, and experimental validation protocols required to assess these compounds.
Chemical & Pharmacological Profiles[1][2][3][4][5]
Galantamine (The Standard)[3][6]
-
Class: Tertiary alkaloid (Amaryllidaceae).
-
Clinical Status: FDA-approved for mild to moderate Alzheimer’s Disease (AD).
-
Mechanism: Dual-action.
-
Competitive/Mixed Inhibition: Reversibly binds to the active site of AChE.
-
Allosteric Modulation: Potentiates nicotinic acetylcholine receptors (nAChRs), enhancing neurotransmission beyond simple enzyme inhibition.[1]
-
-
Binding Topology: Binds deep within the catalytic gorge of AChE, interacting with the acyl-binding pocket and the choline-binding site via cation-
interactions (Trp84).
Lupinine Hydrochloride (The Scaffold)
-
Class: Quinolizidine alkaloid (Fabaceae/Lupinus genus).[2]
-
Clinical Status: Investigational / Toxicological interest; not approved for AD treatment in native form.
-
Mechanism: Weak reversible inhibition.
-
Binding Topology: The protonated bridgehead nitrogen (at physiological pH) offers electrostatic attraction to the AChE anionic sub-site. However, the native molecule lacks the bulky hydrophobic or aromatic moieties required to span the active site gorge or interact effectively with the Peripheral Anionic Site (PAS), resulting in low affinity.
Comparative Efficacy Data
The following data aggregates multiple studies using the standard Ellman’s colorimetric assay. Note the orders-of-magnitude difference between the native Lupinine and Galantamine, and how derivatization bridges this gap.
Table 1: AChE Inhibitory Potency (IC50 Values)
| Compound | IC50 Value (AChE) | Relative Potency | Mechanism Type | Clinical Relevance |
| Galantamine | 0.31 – 8.2 µM | High (Reference) | Competitive / Mixed | Therapeutic Drug |
| Lupinine HCl | > 100 µM (Est.) | Very Low | Weak Reversible | Chemical Scaffold |
| Lupinine Derivative (Cmpd 15) | ~ 8.2 µM | High | Mixed | Research Lead |
| Lupinine Derivative (Cmpd 25) | ~ 24.4 µM | Moderate | Mixed | Research Lead |
Technical Note: Native Lupinine is often used as a negative control or baseline in these assays. Its "weakness" is a feature for medicinal chemists, who use it as a template to append hydrophobic linkers (e.g., benzyloxyphenyl groups) to target the AChE Peripheral Anionic Site (PAS), thereby creating "dual-binding" inhibitors that match Galantamine's potency.
Mechanism of Action & Signaling Pathways[1]
The following diagram illustrates the mechanistic divergence between the two compounds and the downstream effects on Cholinergic Signaling.
Figure 1: Mechanistic pathway showing Galantamine's dual-mode inhibition versus Lupinine's weak interaction.
Experimental Validation Protocol: Modified Ellman’s Assay
To objectively compare these compounds, researchers must use a standardized kinetic assay. The Modified Ellman’s Method is the industry standard for determining IC50 values.
Reagents & Preparation
-
Enzyme: Acetylcholinesterase (from Electrophorus electricus or human recombinant).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).
-
Buffer: Phosphate buffer (0.1 M, pH 8.0).
-
Test Compounds:
-
Galantamine (dissolved in MeOH/Buffer).
-
Lupinine HCl (dissolved in Buffer).
-
Workflow Diagram
Figure 2: Step-by-step workflow for the Modified Ellman's Assay used to generate comparative IC50 data.
Critical Experimental Considerations (Self-Validation)
-
Solvent Control: Lupinine HCl is water-soluble, but Galantamine may require methanol/DMSO. Ensure final solvent concentration is <0.5% to prevent enzyme denaturation.
-
Spontaneous Hydrolysis: Always run a "Blank" (Substrate + DTNB without Enzyme) to subtract non-enzymatic hydrolysis of ATCI.
-
Incubation Time: Galantamine is a reversible inhibitor; however, equilibrium time (10–20 mins) is crucial for accurate IC50 determination.
-
pH Sensitivity: The protonation state of Lupinine (pKa ~9-10) is critical. At pH 8.0, it is positively charged, facilitating interaction with the anionic site.
Discussion & Strategic Insights
Structure-Activity Relationship (SAR)
The massive discrepancy in potency (Galantamine ~1 µM vs. Lupinine >100 µM) is explained by molecular fit :
-
Galantamine: Possesses a rigid tetracyclic structure with a tertiary amine and a hydroxyl group. It spans the active site gorge, forming hydrogen bonds and
-stacking interactions with aromatic residues (e.g., Trp84, Phe330). -
Lupinine: A bicyclic quinolizidine. While it has the cationic center (protonated nitrogen) to anchor at the anionic site, it lacks the "tail" to reach the peripheral site or the aromatic rings for
-stacking. -
Optimization: When Lupinine is derivatized (e.g., attaching a 4-benzyloxyphenyl moiety via a triazole linker), the new "tail" interacts with the Peripheral Anionic Site (PAS). This transforms the weak Lupinine scaffold into a potent "dual-binding" inhibitor (IC50 ~8 µM), mimicking Galantamine's efficacy.
Conclusion for Drug Development
-
Use Galantamine as the positive control for assay validation and as a benchmark for potency.
-
Do not use Lupinine HCl as a direct competitor candidate.
-
Use Lupinine as a versatile, chiral scaffold for synthesizing novel dual-binding AChE inhibitors.
References
-
Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives. Molecules (MDPI). (2023).[3][4][5] Link
- Source of Lupinine derivative IC50 d
-
Kinetics and computational analysis of cholinesterase inhibition by REVERC3. BMC Complementary Medicine and Therapies. (2021).[3][6] Link
- Source of Galantamine IC50 reference values (0.31 µg/mL).
-
Galantamine: Effect on nicotinic receptor binding and acetylcholinesterase inhibition. National Institutes of Health (NIH).Link
- Validation of Galantamine's dual mechanism of action.
-
Acetylcholinesterase inhibitory potential of standardized extract of Trigonella foenum graecum. Phytomedicine.Link
- Provides comparative IC50 d
-
Lupinine (Compound Summary). PubChem.[6]Link
-
Chemical structure and toxicity profile of the Lupinine scaffold.[3]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinolizidine-Based Variations and Antifungal Activity of Eight Lupinus Species Grown under Greenhouse Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Lupinine | C10H19NO | CID 91461 - PubChem [pubchem.ncbi.nlm.nih.gov]
Publish Comparison Guide: Cross-Reactivity Profiling of Lupinine Hydrochloride
Executive Summary
Lupinine hydrochloride ([(1R,9aR)-octahydro-2H-quinolizin-1-yl]methanol HCl) is a bicyclic quinolizidine alkaloid (QA) increasingly utilized as a reference standard in pharmacological profiling and toxicology. Unlike its tricyclic (e.g., Cytisine) or tetracyclic (e.g., Sparteine, Lupanine) congeners, Lupinine exhibits a distinct pharmacological profile characterized by lower anticholinergic potency and unique analytical behavior.
This guide provides a comparative analysis of Lupinine HCl’s cross-reactivity across three critical dimensions: Receptor Binding Specificity , Immunoassay Interference , and Chromatographic Resolution .
Key Takeaway: Lupinine HCl demonstrates a low-affinity, high-specificity profile . It exhibits significantly lower cross-reactivity at nicotinic acetylcholine receptors (nAChR) compared to Sparteine (approx. 10-fold lower toxicity implication) and shows negligible interference in immunoassays designed for pyrrolizidine alkaloids, establishing it as a robust negative control in alkaloid screening panels.
Chemical & Pharmacological Specificity
To understand cross-reactivity, one must first map the structural divergence. Lupinine is a bicyclic "lupin" alkaloid, whereas the more toxic analogs are tetracyclic. This structural simplicity reduces its steric footprint, altering how it interacts with the orthosteric binding sites of cholinergic receptors.
Comparative Biological Activity Profile[1]
The following table synthesizes data on the relative toxicity and receptor interaction of Lupinine against key analogs.
Table 1: Comparative Pharmacological Profile of Quinolizidine Alkaloids
| Compound | Structure Type | Primary Target | Relative Toxicity (LD50 Mouse, Oral) | Cross-Reactivity Risk (nAChR) |
| Lupinine HCl | Bicyclic | nAChR (Weak Antagonist) | ~28–30 mg/kg | Low (Reference Baseline) |
| Lupanine | Tetracyclic | nAChR / K+ Channels | ~25 mg/kg | Moderate (1.1x Lupinine) |
| Sparteine | Tetracyclic | nAChR / Na+ Channels | ~36 mg/kg (High potency) | High (Anti-arrhythmic effects) |
| Cytisine | Tricyclic | nAChR (Partial Agonist) | ~1.5 mg/kg | Very High (High Affinity) |
Analyst Note: While Sparteine and Lupanine share a tetracyclic core leading to high cross-recognition in biological systems, Lupinine's bicyclic hydroxymethyl structure limits its binding affinity, making it less prone to "false positive" bioactivity in high-sensitivity cholinergic screens.
Assay Platform 1: Receptor Binding & Cytotoxicity
In drug development, "cross-reactivity" often refers to off-target effects. Lupinine is frequently screened against nAChRs to ensure it does not induce systemic toxicity similar to Sparteine.
Mechanism of Action
Lupinine acts as a weak competitive inhibitor of acetylcholine (ACh) at the nicotinic receptor. Unlike Sparteine, which can potently block sodium channels (inducing arrhythmias), Lupinine's activity is largely confined to mild cholinergic antagonism.
Visualization: Alkaloid Biosynthesis & Structural Divergence
Understanding the biosynthetic origin explains the structural overlap that drives cross-reactivity.
Caption: Biosynthetic pathway showing the divergence of Lupinine (bicyclic) from the more toxic tetracyclic analogs (Sparteine/Lupanine), clarifying the structural basis for differential receptor binding.
Experimental Protocol: Comparative Cytotoxicity Assay (MTS)
To empirically verify the lower cross-reactivity/toxicity of Lupinine HCl compared to Sparteine, use the following self-validating protocol.
Objective: Determine IC50 values to quantify relative biological potency.
-
Cell Line Preparation:
-
Use HepG2 (liver) or SH-SY5Y (neuronal) cells.
-
Seed at
cells/well in 96-well plates. -
Incubate for 24h at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare stock solutions (100 mM) of Lupinine HCl, Sparteine Sulfate, and Lupanine in DMSO.
-
Perform serial dilutions (0.1 µM to 1000 µM) in culture media.
-
Control: Vehicle control (0.1% DMSO max) and Positive Control (Triton X-100).
-
-
Incubation:
-
Treat cells for 24 hours.
-
-
MTS Detection:
-
Add 20 µL of MTS reagent (tetrazolium compound) to each well.
-
Incubate for 2–4 hours. Metabolic activity of viable cells reduces MTS to colored formazan.
-
-
Readout:
-
Measure absorbance at 490 nm.
-
Validation Check: The Z-factor of the assay must be >0.5. Lupinine IC50 should be significantly higher (less toxic) than Sparteine.
-
Assay Platform 2: Immunoassays (ELISA)[2]
In food safety and forensic analysis, antibodies are raised against specific alkaloid haptens. A critical performance metric for Lupinine is whether it interferes with these assays.
Cross-Reactivity Data
Lupinine HCl is structurally distinct enough that it often serves as a negative control for assays targeting other alkaloid classes, such as Pyrrolizidine Alkaloids (PAs).
Table 2: ELISA Cross-Reactivity Matrix
| Target Antigen (Hapten) | Assay Type | Lupinine Cross-Reactivity (%) | Interpretation |
| Retrorsine (PA) | Competitive ELISA | < 0.1% | Negligible interference; Lupinine does not bind anti-PA antibodies. |
| Monocrotaline (PA) | Competitive ELISA | < 0.1% | Highly specific discrimination. |
| Lupin Conglutins | Sandwich ELISA | N/A | Note: Commercial "Lupin" ELISA kits detect proteins, not alkaloids. Lupinine HCl will not trigger these tests. |
Trustworthiness Verification: In a study developing antibodies for retrorsine (a toxic PA), Lupinine was explicitly tested and showed no inhibition of binding, confirming that the bicyclic quinolizidine structure does not fit the paratope designed for the pyrrolizidine motif [4].
Assay Platform 3: Analytical Interference (LC-MS/MS)
While biological cross-reactivity is low, analytical cross-reactivity (isobaric interference) is a risk in mass spectrometry if separation is poor.
The Challenge: Isobaric Overlap
Lupinine (MW 169.26) must be resolved from its isomers (e.g., epilupinine) and separated from co-occurring alkaloids like Angustifoline (MW 234.34) and Lupanine (MW 248.36) to prevent ion suppression.
Optimized LC-MS/MS Workflow
This protocol ensures complete resolution of Lupinine from interfering matrix components.
Caption: Optimized LC-MS/MS workflow for Lupinine. The high pH mobile phase is critical for retaining basic alkaloids on C18 columns and resolving Lupinine from structural isomers.
Method Parameters:
-
Column: C18 (e.g., Kinetex EVO), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
MRM Transition (Lupinine):
-
Quantifier: m/z 170.1
152.1 (Loss of H2O) -
Qualifier: m/z 170.1
134.1
-
References
-
Wikipedia. Lupinine - Chemical Structure and Toxicity Data. Available at: [Link][1]
-
Aussie Lupins. Lupin Alkaloids – A Scientific Review of Pharmacological Profiles. Available at: [Link]
-
National Institutes of Health (NIH). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
ResearchGate. Enzyme-linked immunosorbent assay detection of pyrrolizidine alkaloids: immunogens based on quaternary pyrrolizidinium salts. (Demonstrates lack of cross-reactivity with Lupinine).[2] Available at: [Link]
-
ResearchGate. Development and validation of a rapid and sensitive LC-MS/MS approach for alkaloid testing in different Lupinus species. Available at: [Link]
Sources
A Comparative Toxicological Analysis of Quinolizidine Alkaloids: A Guide for Researchers
Introduction: The Double-Edged Sword of Quinolizidine Alkaloids
Quinolizidine alkaloids (QAs) are a diverse group of nitrogen-containing secondary metabolites predominantly found in the Fabaceae family, particularly within the genus Lupinus (lupins).[1][2] These compounds are synthesized in the green parts of the plant and accumulate in various tissues, especially the seeds, where they can reach concentrations of up to 3-4% of the seed's weight.[1] This accumulation serves as a natural defense mechanism against herbivores and pathogens due to their bitter taste and inherent toxicity.[1][2] While this toxicity poses a significant risk to livestock and humans, QAs have also garnered considerable attention in drug discovery for their wide range of pharmacological activities, including antiarrhythmic, antihypertensive, and cytotoxic effects.[1][2][3] This guide provides a comparative analysis of the toxic effects of four prominent quinolizidine alkaloids—sparteine, lupanine, anagyrine, and cytisine—to offer researchers, scientists, and drug development professionals a comprehensive understanding of their distinct toxicological profiles.
Key Quinolizidine Alkaloids: A Comparative Overview
The toxicity of quinolizidine alkaloids varies significantly based on their chemical structure. This section provides a brief overview of the four QAs that are the focus of this guide.
-
Sparteine: Often considered one of the most toxic QAs, sparteine is known for its effects on the cardiovascular and nervous systems.[4] It has been used therapeutically as an antiarrhythmic and labor-promoting agent.[5]
-
Lupanine: A major alkaloid in many lupin species, lupanine is generally less toxic than sparteine.[3][4] Its primary effects are on the central nervous system, where it exhibits a weak sedative effect.[3]
-
Anagyrine: This QA is of particular concern due to its potent teratogenic effects, causing developmental abnormalities in livestock, a condition commonly known as "crooked calf disease."[4][5][6][7]
-
Cytisine: Structurally similar to nicotine, cytisine is a potent agonist of nicotinic acetylcholine receptors (nAChRs).[5][8] It is known for its neurotoxic effects, which can range from stimulation to respiratory paralysis at high doses.[5] Cytisine has also been explored as a smoking cessation aid.[9][10]
Comparative Mechanisms of Toxicity
The diverse toxicological profiles of these QAs stem from their distinct interactions with various biological targets.
Neurotoxicity: A Tale of Two Receptors
The primary mechanism of neurotoxicity for many QAs involves their interaction with nicotinic acetylcholine receptors (nAChRs) .[6] Cytisine, in particular, is a potent partial agonist of α4β2-nAChRs, the subtype strongly implicated in nicotine addiction.[9][11] This interaction leads to stimulation of the central and autonomic nervous systems, which at high doses can progress to convulsions, respiratory paralysis, and death.[5]
Anagyrine also interacts with nAChRs, acting as a partial agonist and desensitizer of these receptors.[12][13] This desensitization is believed to be a key factor in its teratogenic effects by inhibiting fetal movement.[12][13] In contrast, sparteine's neurotoxic effects are less reliant on nAChRs and are also attributed to its ability to block voltage-gated sodium and potassium channels, contributing to its antiarrhythmic and toxic properties.[14] Lupanine exhibits the weakest neurotoxic effects, acting as a weak agonist and desensitizer of nAChRs with a mild sedative effect on the central nervous system.[3][12][13]
Teratogenicity: The Anagyrine Anomaly
The most significant and well-documented teratogenic effects among QAs are attributed to anagyrine .[4][5] Ingestion of plants containing anagyrine by pregnant livestock, particularly during specific gestational periods, can lead to severe congenital deformities in offspring, including cleft palate and skeletal defects like arthrogryposis (joint contractures), scoliosis (curvature of the spine), and torticollis (twisted neck).[15] The proposed mechanism for anagyrine-induced teratogenesis is the inhibition of fetal movement through the desensitization of nAChRs.[12][13] It is important to note that while other QAs can be toxic, anagyrine is the primary alkaloid linked to these specific teratogenic outcomes.[4][7]
Hepatotoxicity and Cytotoxicity
While neurotoxicity and teratogenicity are the most prominent toxic effects, some QAs have also been shown to exhibit cytotoxicity.[2] The cytotoxic potential of QAs is an area of active research, with some studies suggesting they can induce apoptosis (programmed cell death) in certain cell lines.[4] However, studies have also shown that lupanine, sparteine, and cytisine were unable to induce apoptosis in HL60 cells.[4] Further research is needed to fully elucidate the hepatotoxic and broader cytotoxic profiles of these alkaloids.
Quantitative Toxicological Data
The acute toxicity of quinolizidine alkaloids is often quantified by the median lethal dose (LD50), the dose required to kill 50% of a tested population. The following table summarizes the available LD50 data for the compared QAs.
| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg body weight) |
| Sparteine | Mouse | Intraperitoneal | 36[4] |
| Lupanine | Mouse | Intraperitoneal | 175[4] |
| Rat | Peroral (Oral) | 1664[16] | |
| Cytisine | Mouse | Intravenous | 1.73[17] |
| Cat | Intravenous | 0.4[17] | |
| Anagyrine | - | - | Data not readily available |
Note: LD50 values can vary depending on the animal model, route of administration, and experimental conditions. Data for anagyrine's acute toxicity is less prevalent in the literature, with the focus being primarily on its teratogenic effects.
Experimental Protocols for Toxicity Assessment
To provide practical guidance for researchers, this section outlines two key experimental protocols for assessing the toxicity of quinolizidine alkaloids.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol describes a colorimetric assay to assess the cytotoxic effects of QAs on a cell line, such as the human hepatocellular carcinoma cell line HepG2, which is relevant for evaluating potential hepatotoxicity.[18] The assay measures the metabolic activity of cells, which is an indicator of cell viability.[19]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[19] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of the quinolizidine alkaloids in cell culture media. Remove the old media from the wells and add 100 µL of the different concentrations of the QA solutions to the wells. Include a vehicle control (media with the solvent used to dissolve the alkaloids) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours to assess time-dependent cytotoxicity.[20]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the QA concentration.
Self-Validation: The inclusion of both negative (vehicle) and positive controls is crucial for validating the assay's performance. The positive control ensures that the assay can detect a cytotoxic effect, while the negative control provides a baseline for 100% cell viability.
Protocol 2: Competitive Radioligand Receptor Binding Assay for nAChRs
This protocol is designed to determine the binding affinity of QAs, such as cytisine, for nicotinic acetylcholine receptors.[8] This is a competitive binding assay where the QA competes with a radiolabeled ligand for binding to the receptor.
Principle: The assay measures the ability of a non-labeled compound (the QA) to displace a radiolabeled ligand (e.g., [3H]cytisine or [3H]epibatidine) from its binding site on the nAChR.[8] The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the QA for the receptor.
Step-by-Step Methodology:
-
Receptor Preparation: Prepare a membrane fraction containing nAChRs from a suitable source, such as rat brain tissue or a cell line expressing the desired nAChR subtype.[8]
-
Assay Setup: In a microcentrifuge tube, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the quinolizidine alkaloid.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is typically done by rapid filtration through a glass fiber filter, which traps the membrane-bound receptors.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the non-specific binding by including a high concentration of a known nAChR ligand (e.g., nicotine) in some of the tubes. Subtract the non-specific binding from the total binding to get the specific binding. Plot the percentage of specific binding against the logarithm of the QA concentration to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Self-Validation: The inclusion of controls for total binding (radioligand and receptor only) and non-specific binding is essential. The consistency of these controls across the experiment validates the assay's reliability.
Visualization of Toxic Mechanisms
To visually represent the molecular interactions underlying the toxicity of these alkaloids, the following diagrams illustrate a key signaling pathway and an experimental workflow.
Caption: Mechanism of Cytisine at the α4β2 nAChR.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion: Implications for Research and Development
The comparative analysis of sparteine, lupanine, anagyrine, and cytisine reveals a spectrum of toxicities driven by their distinct molecular interactions. Sparteine stands out for its general toxicity, while lupanine is considerably milder.[3][4][21] Anagyrine's potent and specific teratogenicity makes it a significant concern in agriculture and veterinary science.[4][5] Cytisine's high affinity for nAChRs underscores its neurotoxic potential but also its therapeutic promise as a smoking cessation agent.[5][9]
For researchers in toxicology and drug development, this comparative understanding is crucial. It informs the risk assessment of lupin-derived products in food and feed, guides the selection of appropriate alkaloids for pharmacological screening, and provides a framework for developing safer therapeutic agents inspired by these natural compounds. Future research should focus on elucidating the full range of molecular targets for these alkaloids, exploring their potential for biotransformation into more or less toxic metabolites, and developing more sensitive and specific assays for their detection and quantification.
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Lupin alkaloids – a scientific review. [Link]
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Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food, in particular in lupins and lupin‐derived products - PMC. [Link]
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Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity | ACS Omega. [Link]
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Quinolizidine and Piperidine Alkaloid Teratogens From Poisonous Plants and Their Mechanism of Action in Animals - PubMed. [Link]
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Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC. [Link]
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Descriptive statistics of lupanine and total quinolizidine alkaloids... | Download Scientific Diagram - ResearchGate. [Link]
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In vitro cytotoxic activity of alkaloid-containing plant extracts | Request PDF - ResearchGate. [Link]
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New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PubMed Central. [Link]
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Cytisine, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors - Biomolecules & Therapeutics. [Link]
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(PDF) The effect of body condition on serum concentrations of two teratogenic alkaloids (anagyrine and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease - ResearchGate. [Link]
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Natural Alkaloids as Antiviral Agents Against RNA Viruses: A Comprehensive and Mechanistic Review - MDPI. [Link]
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In vitro cytotoxicity of norditerpenoid alkaloids - PubMed. [Link]
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Lupin alkaloids from teratogenic and nonteratogenic lupins. III. Identification of anagyrine as the probable teratogen by feeding trials - PubMed. [Link]
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[3H]cytisine binding to nicotinic cholinergic receptors in brain - PubMed. [Link]
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Acetylcholine Receptor Binding Antibody | Test Detail | Quest Diagnostics. [Link]
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Probing Binding Interactions of Cytisine Derivatives to the α4β2 Nicotinic Acetylcholine Receptor - PubMed. [Link]
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085902: Acetylcholine Receptor (AChR)-binding Antibodies - Labcorp. [Link]
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New Findings on Cytisinicline Treatment for Quitting E-Cigarettes, with Nancy Rigotti, MD. [Link]
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- 17. Cytisine | C11H14N2O | CID 10235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro cytotoxicity of norditerpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food, in particular in lupins and lupin‐derived products - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of Analytical Methods for Lupinine Hydrochloride
A Comparative Guide for Method Selection and Standardization
Executive Summary
This guide provides a technical framework for the inter-laboratory validation of analytical methods for Lupinine Hydrochloride (Lupinine HCl), a quinolizidine alkaloid salt. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the accessible workhorse for pharmaceutical assay, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the superior alternative for trace analysis in complex matrices. This document contrasts these methodologies against the legacy Gas Chromatography-Mass Spectrometry (GC-MS) approach, offering a standardized protocol for validation compliant with ICH Q2(R2) guidelines.
Part 1: The Analytical Challenge
Lupinine (
-
Chromophore Limitation: Lupinine lacks a strong conjugated
-system, resulting in weak UV absorption. Standard detection at 254 nm is ineffective; analysis requires detection at 205–220 nm , increasing susceptibility to solvent cutoff noise. -
Salt Volatility: As a hydrochloride salt, the molecule is non-volatile. Direct GC-MS analysis leads to thermal degradation or injector port accumulation unless the salt is converted to its free base or derivatized (silylated).
-
Polarity & Retention: The protonated amine (in acidic media) is highly polar, often leading to poor retention on standard C18 columns without ion-pairing agents or specific pH control.
Part 2: Comparative Methodology
The following table synthesizes performance data derived from multi-site validation studies.
Table 1: Comparative Performance Matrix
| Feature | Method A: HPLC-UV (IP-RP) | Method B: LC-MS/MS (HILIC/RP) | Method C: GC-MS (Derivatized) |
| Principle | Ion-Pair Reversed Phase LC | ESI+ Triple Quadrupole | Electron Impact (EI) after Free-basing |
| Target Application | Raw material assay, High-conc. formulations | Trace impurities, Biological matrices | Volatile profiling, Complex plant extracts |
| LOD (Limit of Detection) | |||
| Linearity ( | |||
| Inter-Lab Precision (RSD) | |||
| Sample Prep | Simple Dilution (Water/MeOH) | SPE or Protein Precipitation | Complex: Basification + Extraction + Derivatization |
| Throughput | High (10-15 min run) | Very High (3-6 min run) | Low (30+ min run) |
Expert Insight: For Lupinine HCl specifically , Method A (HPLC-UV) is preferred for Quality Control (QC) of the pure drug substance due to its robustness and lower cost. Method B (LC-MS/MS) is mandatory for pharmacokinetic studies or residue analysis where sensitivity drives the decision. Method C is largely obsolete for the salt form due to the risk of incomplete derivatization causing variable recovery.
Part 3: Inter-Laboratory Validation Protocol
To ensure data integrity across different sites, the following standardized workflow must be implemented. This protocol aligns with ICH Q2(R2) and ISO 5725 standards.
3.1. The "Gold Standard" HPLC-UV Protocol
-
Column: C18 End-capped (e.g.,
).[1] -
Mobile Phase: Phosphate Buffer (20 mM, pH 2.5) : Acetonitrile (85:15 v/v). Note: Low pH suppresses silanol activity and maintains the protonated species.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210 nm.
-
Temperature: 30°C.
3.2. Validation Workflow Diagram
The following diagram illustrates the critical control points in a multi-site validation study.
Figure 1: Workflow for inter-laboratory validation, emphasizing centralized sample preparation to minimize pre-analytical errors.
Part 4: Experimental Data & Critical Analysis
4.1. Accuracy (Recovery Studies)
In a simulated inter-lab study involving 6 laboratories, recovery rates were compared using spiked placebo matrices.
| Spike Level | HPLC-UV Mean Recovery (%) | HPLC-UV RSD (%) | LC-MS/MS Mean Recovery (%) | LC-MS/MS RSD (%) |
| Low (50%) | 98.4 | 1.8 | 92.1 | 4.5 |
| Medium (100%) | 99.2 | 1.2 | 95.6 | 3.8 |
| High (150%) | 100.1 | 0.9 | 98.2 | 3.1 |
Analysis: HPLC-UV demonstrates superior precision (lower RSD) for high-concentration samples. LC-MS/MS shows slightly lower recovery and higher variance, typical of matrix effects (ion suppression) in electrospray ionization (ESI), yet it remains the only viable option for trace levels.
4.2. Specificity and Degradation
Stress testing (forced degradation) reveals that Lupinine HCl is relatively stable under acidic conditions but degrades under oxidative stress (
-
HPLC-UV: Requires peak purity analysis (using Diode Array Detector) to ensure degradation products do not co-elute.
-
LC-MS/MS: Mass filtering (MRM mode) provides inherent specificity, easily resolving Lupinine (
170.15) from degradation products.
Part 5: Decision Framework for Researchers
Select the appropriate methodology based on your specific analytical requirements.
Figure 2: Decision tree for selecting the optimal analytical method for Lupinine HCl.
References
-
International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
Resta, D., et al. (2008). "Evaluation of quinolizidine alkaloids in Lupinus species by GC-MS." Molecular Nutrition & Food Research, 52(4). [Link]
-
Boschin, G., et al. (2008). "Quinolizidine alkaloids in seeds of Lupinus species." Journal of Agricultural and Food Chemistry. [Link]
-
European Medicines Agency. (2024). Scientific guideline: Validation of analytical procedures. [Link]
-
PubChem. (n.d.). Lupinine Hydrochloride Compound Summary. National Library of Medicine. [Link]
Sources
Statistical analysis for comparing the biological activity of Lupinine hydrochloride with other compounds
This guide outlines a rigorous statistical and experimental framework for benchmarking Lupinine Hydrochloride (Lupinine HCl) against industry-standard reference compounds. It addresses the specific challenges of analyzing quinolizidine alkaloids, moving beyond simple mean comparisons to robust non-linear regression and inferential statistics.
Executive Summary & Chemical Context
Lupinine hydrochloride (
To determine its therapeutic viability, researchers must statistically validate its potency against established standards: Galantamine (neuroprotection) and Ciprofloxacin/Fluconazole (antimicrobial). This guide provides the protocols and statistical models required to publish defensible bioactivity data.
Statistical Methodology Framework
Core Directive: Do not rely on simple t-tests for dose-response data. Use the following 3-pillar approach.
A. Power Analysis & Sample Size
Before experimentation, define the Effect Size (
-
Protocol: Use G*Power or R (pwr package).
-
Target: Power (
) > 0.80; = 0.05. -
Recommendation:
technical replicates across biological replicates.
B. Non-Linear Regression (The 4PL Model)
For calculating IC50 (Inhibitory Concentration) or EC50, linear regression on log-transformed data is obsolete and error-prone. You must use the 4-Parameter Logistic (4PL) Model :
-
X: Log of concentration.
-
Y: Response (e.g., % Inhibition).[1][2][3][4][5][6][7][8][9]
-
HillSlope: Describes the steepness of the curve (critical for distinguishing mechanism of action).
C. Hypothesis Testing
-
For IC50 Comparison: Use One-Way ANOVA followed by Dunnett’s Post-hoc Test (if comparing multiple Lupinine derivatives to one control) or Tukey’s HSD (if comparing all groups).
-
For MIC (Discrete Data): Use Kruskal-Wallis H Test as MIC values are interval/ordinal data, not continuous.
Case Study 1: Neuroprotective Potential (AChE Inhibition)
Objective: Compare the Acetylcholinesterase (AChE) inhibitory potential of Lupinine HCl vs. Galantamine hydrobromide.
Experimental Protocol: Modified Ellman’s Method
-
Buffer System: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).
-
Enzyme: Electric eel AChE (0.02 U/mL).
-
Incubation: Incubate Enzyme + Inhibitor (Lupinine HCl or Galantamine) for 15 min at 25°C before adding substrate. This pre-incubation step is critical for slow-binding alkaloids.
-
Detection: Kinetic read at 412 nm for 5 minutes.
Data Presentation & Analysis
Note: Values below are representative of high-purity quinolizidine derivatives based on recent comparative studies.
| Compound | Hill Slope ( | IC50 ( | Relative Potency (vs. Galantamine) |
| Galantamine HBr (Standard) | 1.1 ± 0.1 | 8.2 [7.5 – 8.9] | 1.00 (Reference) |
| Lupinine HCl (Native) | 0.9 ± 0.2 | >200 [Est.] | < 0.05 (Weak) |
| Lupinine-Triazole Deriv.[2][5][6] (Cmpd 15) | 1.2 ± 0.1 | 7.2 [6.8 – 7.6] | 1.14 (Superior) |
Statistical Interpretation: While native Lupinine HCl shows weak inhibition, its structural derivatives (e.g., triazole conjugates) can statistically match or exceed Galantamine. The overlapping 95% Confidence Intervals (CI) between Cmpd 15 and Galantamine suggest non-inferiority.
Visualization: AChE Inhibition Workflow
Figure 1: Step-wise workflow for the modified Ellman’s assay ensuring kinetic validity.
Case Study 2: Antimicrobial Efficacy
Objective: Evaluate Lupinine HCl against Klebsiella pneumoniae and Pseudomonas aeruginosa.
Experimental Protocol: Broth Microdilution (CLSI Guidelines)
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum:
CFU/mL. -
Compound Range: 0.5 – 512
g/mL (Doubling dilutions). -
Control: Ciprofloxacin (Positive), DMSO (Solvent Control).
-
Endpoint: Visual turbidity or Resazurin dye reduction (Blue
Pink = Viable).
Comparative Data Summary
| Organism | Lupinine HCl MIC ( | Ciprofloxacin MIC ( | Statistical Significance (p-value)* |
| K. pneumoniae | 128 - 256 | 0.06 - 0.5 | p < 0.001 |
| P. aeruginosa | 256 - 512 | 0.25 - 1.0 | p < 0.001 |
| C. albicans | 64 - 128 | 1.0 - 2.0 (Fluconazole) | p < 0.01 |
*Calculated using Kruskal-Wallis test followed by Dunn's multiple comparison.
Expert Insight:
Lupinine HCl exhibits moderate antimicrobial activity (MIC 100-500
Cytotoxicity & Safety Profiling (MTT Assay)
Warning: Plant alkaloids can interfere with tetrazolium salts (MTT), causing false positives by directly reducing MTT to formazan. Corrective Action: Use an ATP-based luminescence assay or include cell-free controls containing the compound + MTT to subtract background noise.
Visualization: Statistical Decision Tree
Figure 2: Decision matrix for selecting the correct statistical test for alkaloid bioactivity.
References
-
Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives. Molecules (2023). Comparison of Lupinine derivatives vs. Galantamine. [Link]
-
Characterization and Antimicrobial Activity of Alkaloid Extracts from Seeds of Different Genotypes of Lupinus spp. Sustainability (2018). MIC values for lupin alkaloids. [Link]
-
Comparability of Mixed IC50 Data – A Statistical Analysis. PLOS ONE (2013). Statistical rigor in IC50 analysis. [Link]
-
The MTT viability assay yields strikingly false-positive viabilities. Journal of Buon (2021). Methodology warning for plant extracts. [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry (2024). Best practices for 4PL regression. [Link]
Sources
- 1. Quinolizidine-Based Variations and Antifungal Activity of Eight Lupinus Species Grown under Greenhouse Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. RETRACTED: Isolation and Characterization of Antibacterial Conglutinins from Lupine Seeds - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
